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  • Product: Ethyl 2-amino-4,6-dimethoxybenzoate
  • CAS: 1183295-84-2

Core Science & Biosynthesis

Foundational

Physicochemical properties of Ethyl 2-amino-4,6-dimethoxybenzoate

Physicochemical Profiling and Synthetic Utility of Ethyl 2-amino-4,6-dimethoxybenzoate in Targeted Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, anthranilic acid derivatives serve as fo...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility of Ethyl 2-amino-4,6-dimethoxybenzoate in Targeted Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, anthranilic acid derivatives serve as foundational building blocks for the synthesis of complex heterocyclic scaffolds. Ethyl 2-amino-4,6-dimethoxybenzoate (CAS: 1183295-84-2) is a highly specialized, electron-rich aromatic ester utilized extensively in the development of quinazolinone-based kinase inhibitors[1]. This technical guide explores the physicochemical properties, electronic causality, and validated synthetic workflows associated with this critical intermediate, providing a comprehensive resource for drug development professionals.

Structural and Physicochemical Descriptors

Understanding the baseline physicochemical properties of Ethyl 2-amino-4,6-dimethoxybenzoate is essential for predicting its behavior in organic synthesis and its downstream pharmacokinetic impact when incorporated into larger active pharmaceutical ingredients (APIs). The compound exhibits a predicted XLogP of approximately 2.0, indicating moderate lipophilicity suitable for cellular membrane permeability in its derivative forms[2].

Table 1: Key Physicochemical and Structural Properties

ParameterValue / Description
Chemical Name Ethyl 2-amino-4,6-dimethoxybenzoate
CAS Registry Number 1183295-84-2[3]
Molecular Formula C₁₁H₁₅NO₄[2]
Molecular Weight 225.24 g/mol [1]
SMILES String O=C(OCC)C1=C(OC)C=C(OC)C=C1N[1]
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 4 (Ester and methoxy oxygens)
Commercial Purity ≥97% (Typical)[1]
Storage Conditions Sealed in dry environment, 2–8°C[1]

Electronic and Steric Causality in Scaffold Design

As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand why this specific substitution pattern is chosen in drug design:

  • The Ethyl Ester vs. Methyl Ester: While methyl esters are common, the ethyl ester variant provides slightly higher lipophilicity and steric bulk. During scale-up synthesis, this subtle increase in hydrophobicity can improve phase separation during aqueous workups. Furthermore, the ethyl group sterically modulates the rate of ester hydrolysis, allowing for more controlled cyclization reactions without premature degradation.

  • The 4,6-Dimethoxy Substitution (+M Effect): The two methoxy groups at the 4- and 6-positions exert a strong electron-donating resonance (+M) effect on the aromatic ring. This significantly increases the electron density at the ortho-amino group, enhancing its nucleophilicity. However, this same resonance effect delocalizes electron density toward the ester carbonyl, reducing its electrophilicity. This electronic push-pull system dictates the harsh thermal conditions required for subsequent cyclization.

  • Kinase Pocket Binding: In final drug molecules (like Aurora kinase inhibitors), the 4,6-dimethoxy motif often maps to the hinge region of the kinase ATP-binding pocket, where the oxygen lone pairs can act as critical hydrogen bond acceptors[4].

Experimental Workflow: Synthesis of Quinazolinone Cores

The primary utility of Ethyl 2-amino-4,6-dimethoxybenzoate is its conversion into 5,7-dimethoxyquinazolin-4(3H)-one derivatives. These derivatives are potent inhibitors of Aurora-A kinase, an enzyme overexpressed in numerous tumor cell lines[4].

The following protocol details the Niementowski-type cyclization, engineered as a self-validating system to ensure high yield and purity.

Protocol: Base-Catalyzed Cyclization to 5,7-Dimethoxyquinazolin-4(3H)-one

Objective: Construct the biologically active quinazolinone pyrimidine ring.

Step 1: Initiation and Solvent Selection

  • Action: Suspend Ethyl 2-amino-4,6-dimethoxybenzoate (1.0 eq) in 2-methoxyethanol (0.4 M concentration).

  • Causality: Because the methoxy groups deactivate the ester carbonyl toward nucleophilic attack, standard low-boiling solvents (like ethanol) cannot provide the thermal energy required to cross the activation barrier. 2-Methoxyethanol (b.p. 124°C) allows for high-temperature refluxing while maintaining reactant solubility[4].

Step 2: Reagent Addition and Reflux

  • Action: Add formamidine acetate (2.2 eq) to the suspension. Heat the reaction mixture to 120°C under an inert nitrogen atmosphere for 16 hours.

  • Causality: Formamidine acetate is a dual-purpose reagent. It acts as the carbon/nitrogen source for the cyclizing pyrimidine ring, while the acetate counter-ion provides the mild acidic conditions necessary to catalyze the initial imine formation at the aniline nitrogen.

Step 3: In-Process Self-Validation

  • Action: At 14 hours, sample the reaction and perform Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase.

  • Validation Logic: The starting anthranilate is highly fluorescent under 254 nm UV light. The complete disappearance of this high-Rf spot, coupled with the appearance of a lower-Rf, less fluorescent spot, validates that the cyclization is proceeding. If the starting material persists, the system dictates the addition of 0.5 eq of formamidine acetate to drive the equilibrium.

Step 4: Isolation and Trituration

  • Action: Cool the reaction to room temperature and concentrate in vacuo. Triturate the resulting crude residue with cold methanol.

  • Causality: The planar, rigid structure of the newly formed quinazolinone core possesses a high crystal lattice energy, making it highly insoluble in cold methanol. Unreacted starting materials and acetate byproducts remain dissolved, allowing for purification by simple filtration without the need for column chromatography[4].

Step 5: Final Analytical Validation

  • Action: Filter the beige solid and dry under high vacuum. Confirm identity via ¹H-NMR (DMSO-d₆).

  • Validation Logic: Successful cyclization is definitively proven by the disappearance of the ethyl ester signals (the triplet at ~1.3 ppm and quartet at ~4.3 ppm) and the emergence of the characteristic quinazolinone C2-H singlet at approximately 8.0 ppm.

Biological Application: Aurora Kinase Inhibition

Once synthesized, the resulting 5,7-dimethoxyquinazolinones act as potent, ATP-competitive inhibitors of Aurora Kinase A (AURKA). AURKA is critical for centrosome maturation and bipolar spindle assembly during mitosis. By occupying the ATP-binding pocket, these derivatives halt the cell cycle, leading to apoptosis in rapidly dividing tumor cells[4].

Pathway Precursor Ethyl 2-amino-4,6-dimethoxybenzoate Inhibitor 5,7-Dimethoxyquinazolin-4(3H)-one (Active Scaffold) Precursor->Inhibitor Cyclization AURKA Aurora Kinase A (AURKA) Inhibitor->AURKA ATP-competitive Inhibition Centrosome Centrosome Maturation AURKA->Centrosome Phosphorylation Arrest Cell Cycle Arrest & Apoptosis AURKA->Arrest When Inhibited Spindle Bipolar Spindle Assembly Centrosome->Spindle Promotes Mitosis Mitosis & Proliferation Spindle->Mitosis Drives

Figure 1: Mechanistic pathway of AURKA inhibition by quinazolinones derived from the title compound.

Conclusion

Ethyl 2-amino-4,6-dimethoxybenzoate is far more than a simple organic ester; it is a meticulously designed molecular precursor. Its specific electronic properties—driven by the push-pull dynamics of its methoxy and ester groups—dictate the rigorous synthetic conditions required for its manipulation. By employing self-validating protocols, researchers can efficiently convert this building block into high-value quinazolinone scaffolds, driving forward the discovery of targeted anti-cancer therapeutics.

References

  • Title: PubChemLite - Ethyl 2-amino-4,6-dimethoxybenzoate (C11H15NO4) Source: uni.lu (PubChem Data) URL: [2]

  • Title: Ethyl 2-amino-4,6-dimethoxybenzoate | 1183295-84-2 | C11H15NO4 | Appchem Source: appchemical.com URL: [3]

  • Title: 1183295-84-2 | Ethyl 2-amino-4,6-dimethoxybenzoate - ChemScene Source: chemscene.com URL: [1]

  • Title: WO2003055491A1 - Substituted quinazoline derivatives as inhibitors of aurora kinases Source: Google Patents (AstraZeneca AB) URL: [4]

Sources

Exploratory

Technical Whitepaper: Structural Profiling and Synthetic Utility of Ethyl 2-amino-4,6-dimethoxybenzoate

Executive Summary In modern medicinal chemistry and drug development, highly substituted anthranilic acid derivatives serve as privileged building blocks for the assembly of bioactive heterocycles. Ethyl 2-amino-4,6-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, highly substituted anthranilic acid derivatives serve as privileged building blocks for the assembly of bioactive heterocycles. Ethyl 2-amino-4,6-dimethoxybenzoate (CAS: 1183295-84-2) is a specialized, electron-rich aromatic ester that provides a highly functionalized scaffold for the synthesis of quinazolinones, acridines, and complex benzamides.

Unlike its free acid counterpart, the ethyl ester configuration offers orthogonal reactivity, allowing researchers to selectively functionalize the aniline amine without prematurely triggering carboxylic acid condensation. This whitepaper provides an in-depth mechanistic analysis of the compound's structural properties and details field-proven, self-validating protocols for its application in synthetic workflows.

Molecular Architecture & Physicochemical Profiling

The reactivity of Ethyl 2-amino-4,6-dimethoxybenzoate is dictated by the push-pull electronics of its functional groups. The two methoxy (-OCH₃) groups at the C4 and C6 positions exert a strong electron-donating resonance (+R) effect. This significantly enriches the electron density of the aromatic ring, enhancing the nucleophilicity of the C2 amino group while simultaneously reducing the electrophilicity of the ester carbonyl[1].

The ethyl ester acts as a crucial protecting group that increases the lipophilicity of the molecule (Predicted LogP ~1.46), ensuring excellent solubility in aprotic organic solvents (e.g., THF, DCM) required for homogeneous transition-metal catalysis or anhydrous acylation[2].

Quantitative Data Summary
PropertyValueSource
Chemical Name Ethyl 2-amino-4,6-dimethoxybenzoate[1]
CAS Number 1183295-84-2[2]
Molecular Formula C₁₁H₁₅NO₄[1]
Molecular Weight 225.24 g/mol [2]
Monoisotopic Mass 225.10011 Da[1]
SMILES O=C(OCC)C1=C(OC)C=C(OC)C=C1N[2]
Topological Polar Surface Area (TPSA) 70.78 Ų[2]
Predicted LogP 1.46[2]
Hydrogen Bond Donors / Acceptors 1 / 5[2]

Experimental Workflows: Self-Validating Protocols

To leverage this building block effectively, researchers must navigate the steric hindrance and electronic deactivation of the ester group. Below are two rigorously designed protocols highlighting the causality behind the reagent selection and the built-in validation steps.

Protocol A: Chemoselective Saponification to Free Acid

Objective: Cleave the ethyl ester to yield 2-amino-4,6-dimethoxybenzoic acid[3] while preserving the sensitive methoxy ethers and preventing decarboxylation.

  • Causality & Design: Saponification of electron-rich aromatic esters is notoriously sluggish due to the +R effect of the methoxy groups, which dampens the electrophilicity of the ester carbonyl. However, applying excessive heat or harsh bases (e.g., KOH at reflux) risks decarboxylation of the resulting anthranilic acid. Lithium hydroxide (LiOH) is selected because the lithium ion acts as a mild Lewis acid, coordinating to the ester carbonyl and activating it toward nucleophilic attack by the hydroxide ion. The THF/H₂O co-solvent system ensures the lipophilic ester remains in solution while providing the necessary aqueous environment for the hydroxide.

  • Step-by-Step Methodology:

    • Dissolve 1.0 eq of Ethyl 2-amino-4,6-dimethoxybenzoate in a 3:1 mixture of THF/H₂O (0.2 M concentration).

    • Add 3.0 eq of LiOH·H₂O in a single portion.

    • Stir the biphasic mixture at 40°C for 12 hours.

    • Evaporate the THF under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3x) to remove unreacted starting material.

  • Self-Validating System: The reaction's success is visually validated during the workup. The intermediate lithium carboxylate salt is highly water-soluble. Upon acidifying the washed aqueous layer to pH 3 using 1M HCl, the free 2-amino-4,6-dimethoxybenzoic acid abruptly precipitates as a pale solid. This immediate phase change confirms successful ester cleavage.

Protocol B: Thermal Condensation to a Quinazolinone Scaffold

Objective: Utilize the orthogonal amine and ester to form a 5,7-dimethoxyquinazolin-4(3H)-one core, a privileged pharmacophore.

  • Causality & Design: The synthesis of quinazolinones from anthranilic esters requires an ammonia equivalent and a one-carbon synthon. Formamide serves as both. The reaction is driven by high heat (150°C), which first promotes the nucleophilic attack of the aniline amine onto formamide (transamidation). The intermediate N-formyl derivative then undergoes intramolecular cyclization. The ethyl ester is critical here; it acts as a superior leaving group (ejected as ethanol) compared to a free carboxylic acid, thermodynamically driving the formation of the stable pyrimidinone ring.

  • Step-by-Step Methodology:

    • Suspend 1.0 eq of Ethyl 2-amino-4,6-dimethoxybenzoate in neat formamide (10 eq).

    • Heat the mixture to 150°C under an inert nitrogen atmosphere for 6 hours.

    • Cool the reaction mixture to ambient temperature.

  • Self-Validating System: Pour the cooled reaction mixture into crushed ice. The formamide is infinitely miscible with water, while the newly formed cyclized quinazolinone is highly hydrophobic and will crash out of solution. Collect the precipitate via vacuum filtration. LC-MS analysis will show a mass shift corresponding to the loss of the ethyl group (-29 Da) and the addition of the formamide carbon, validating the cyclization.

Pathway Visualization

The following diagram illustrates the synthetic divergence of the core scaffold into its primary pharmacological intermediates based on the protocols described above.

Pathway A Ethyl 2-amino-4,6-dimethoxybenzoate (Core Scaffold) B Saponification (LiOH, THF/H2O) A->B Ester Cleavage D Thermal Condensation (Formamide, 150°C) A->D Cyclization C 2-Amino-4,6-dimethoxybenzoic acid (Free Acid) B->C E 5,7-Dimethoxyquinazolin-4(3H)-one (Bioactive Core) D->E

Synthetic divergence of Ethyl 2-amino-4,6-dimethoxybenzoate into key intermediates.

References

  • [1] Title: Ethyl 2-amino-4,6-dimethoxybenzoate (C11H15NO4) - PubChemLite. Source: uni.lu. URL:

  • [2] Title: 1183295-84-2 | Ethyl 2-amino-4,6-dimethoxybenzoate - ChemScene. Source: chemscene.com. URL:

  • [3] Title: 2-Amino-4,6-dimethoxybenzoic acid | C9H11NO4 | CID 11658456 - PubChem. Source: nih.gov. URL:

Sources

Foundational

Comprehensive Technical Whitepaper: Stereoelectronic Profiling and Synthetic Utility of Ethyl 2-amino-4,6-dimethoxybenzoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern rational drug design, the selection of highly functionalized buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern rational drug design, the selection of highly functionalized building blocks dictates the success of downstream structure-activity relationship (SAR) campaigns. Ethyl 2-amino-4,6-dimethoxybenzoate , registered under CAS number [1], is a privileged anthranilic acid derivative. This whitepaper provides a rigorous mechanistic analysis of its stereoelectronic properties, details a self-validating synthetic protocol for its preparation, and outlines its critical role as a core scaffold in the development of novel therapeutics, particularly kinase inhibitors.

Physicochemical Profiling & Stereoelectronic Analysis

The utility of Ethyl 2-amino-4,6-dimethoxybenzoate lies in its unique 2,4,6-heteroatom substitution pattern. The two methoxy groups at positions 4 and 6 exert a strong electron-donating resonance (+R) effect. Because these groups are positioned meta to the amino group at position 2, their resonance effects do not directly enrich the nitrogen atom. Instead, they hyper-polarize the aromatic ring, driving electron density to positions 1, 3, and 5.

This specific electronic configuration results in:

  • Reduced Nucleophilicity of the Amine: The amino group experiences the inductive electron-withdrawing (-I) effect of the methoxy groups without the compensatory +R effect, making it selectively reactive under controlled conditions.

  • Activated Aromatic Core: The highly nucleophilic carbons at positions 3 and 5 allow for precise late-stage electrophilic aromatic substitutions (e.g., halogenation for cross-coupling).

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for calculating ligand efficiency and drug-likeness (Lipinski’s Rule of Five). Data is corroborated by commercial chemical databases such as [2] and[3].

PropertyValueMechanistic Implication for Drug Design
CAS Registry Number 1183295-84-2Unique identifier for procurement and database querying.
Molecular Formula C11H15NO4Standard low-molecular-weight building block.
Molecular Weight 225.24 g/mol Highly efficient for fragment-based drug discovery (FBDD).
H-Bond Donors 1 (-NH2)Capable of interacting with kinase hinge regions.
H-Bond Acceptors 4 (O atoms)High solubility potential; enables multiple target interactions.
Rotatable Bonds 4Offers conformational flexibility for induced-fit target binding.

Synthetic Methodologies & Mechanistic Pathways

Direct esterification of highly substituted anthranilic acids is notoriously sluggish due to zwitterion formation and steric hindrance around the carboxylate group. To overcome this, we employ a Vilsmeier-Haack catalyzed thionyl chloride activation followed by rapid alcoholysis.

Experimental Workflow Diagram

Synthesis SM 2-Amino-4,6-dimethoxybenzoic acid (Starting Material) Activation Activation (SOCl2, cat. DMF) 0°C to RT, 2h SM->Activation Intermediate Acyl Chloride Intermediate (Highly Reactive) Activation->Intermediate Esterification Alcoholysis (Absolute EtOH) Reflux, 4h Intermediate->Esterification Product Ethyl 2-amino-4,6-dimethoxybenzoate CAS: 1183295-84-2 Esterification->Product

Thionyl chloride-mediated synthesis of Ethyl 2-amino-4,6-dimethoxybenzoate.

Step-by-Step Self-Validating Protocol

Step 1: Carboxylic Acid Activation

  • Procedure: Suspend 2-amino-4,6-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF). Cool the reaction vessel to 0°C and add thionyl chloride (SOCl2, 1.5 eq) dropwise.

  • Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent. This highly electrophilic species accelerates acyl chloride formation, allowing the reaction to proceed at low temperatures. This is critical to prevent the degradation or polymerization of the electron-rich dimethoxy-substituted aromatic ring.

  • Self-Validating Check: The initial heterogeneous suspension will gradually clear into a homogeneous solution. The continuous evolution of SO2 and HCl gases serves as a real-time kinetic indicator. Cessation of gas bubbling confirms the completion of the activation step.

Step 2: Alcoholysis (Esterification)

  • Procedure: Concentrate the reaction mixture under reduced pressure to strictly remove unreacted SOCl2. Dissolve the crude acyl chloride in anhydrous absolute ethanol. Stir at room temperature for 2 hours, then gently reflux for 1 hour.

  • Causality: Removing residual SOCl2 prevents the formation of ethyl chloride and minimizes the generation of excess HCl, which could protonate the amino group and complicate the workup.

  • Self-Validating Check: Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The protocol is validated when the baseline spot (highly polar acid/acyl chloride) completely disappears, replaced by a single, high-Rf spot corresponding to the less polar ethyl ester.

Step 3: Workup and Isolation

  • Procedure: Quench the reaction with saturated aqueous NaHCO3 to neutralize residual acid. Extract with EtOAc, wash the organic layer with brine, and dry over anhydrous Na2SO4. Evaporate the solvent under vacuum to yield the product as a crystalline solid.

Applications in Drug Development & SAR

Ethyl 2-amino-4,6-dimethoxybenzoate serves as a highly versatile "molecular Lego" piece in pharmaceutical development. The ortho-relationship between the ester and the amino group makes it an ideal precursor for synthesizing quinazolines and quinazolinones —privileged pharmacophores widely recognized for their efficacy as tyrosine kinase inhibitors (e.g., targeting EGFR and VEGFR).

Pharmacophore Derivatization Diagram

DrugDev Scaffold Ethyl 2-amino-4,6-dimethoxybenzoate (Core Scaffold) Amine N-Alkylation / Amidation (Targeting Kinase Hinge) Scaffold->Amine Ester Saponification to Acid (Salt Bridge Formation) Scaffold->Ester Cyclization Quinazoline Cyclization (Privileged Pharmacophore) Scaffold->Cyclization Lead Lead Candidate (e.g., EGFR/VEGFR Inhibitor) Amine->Lead Ester->Lead Cyclization->Lead

SAR derivatization pathways for the 2-amino-4,6-dimethoxybenzoate scaffold.

Strategic Utility in SAR
  • The Ester as a Masked Pharmacophore: The ethyl ester acts as a lipophilic protecting group during upstream synthesis, improving membrane permeability in cellular assays. It can be selectively hydrolyzed (saponified) late in the synthesis to expose the free carboxylic acid, which often forms critical salt bridges with positively charged residues (e.g., Lysine or Arginine) in target protein binding pockets.

  • Amine Functionalization: The primary amine can undergo Buchwald-Hartwig cross-coupling or simple acylation to probe the steric boundaries of a receptor's binding site.

Conclusion

Ethyl 2-amino-4,6-dimethoxybenzoate (CAS 1183295-84-2) is far more than a simple building block; it is a stereoelectronically tuned scaffold that offers predictable reactivity and immense structural versatility. By adhering to the mechanistically grounded, self-validating protocols outlined in this guide, synthetic chemists can reliably integrate this compound into advanced drug discovery pipelines.

References

  • Title: Products - Thoreauchem: ethyl 2-amino-4,6-dimethoxybenzoate Source: Thoreauchem URL: [Link]

Sources

Exploratory

The Strategic Role of Ethyl 2-Amino-4,6-Dimethoxybenzoate in Advanced Heterocyclic Synthesis and Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Rationale In modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

In modern medicinal chemistry, substituted anthranilic acid derivatives serve as privileged scaffolds for the discovery of novel therapeutics. Among these,1[1] (and its methyl ester analog) stands out as a highly versatile building block.

The stereoelectronic profile of this molecule is defined by the two methoxy groups at the 4- and 6-positions. These strongly electron-donating groups enrich the electron density of the aromatic ring via resonance, which significantly enhances the nucleophilicity of the ortho-amino group. This specific electronic tuning makes the compound an exceptional precursor for constructing fused nitrogenous heterocycles—most notably quinazolinones and indoles —which are critical pharmacophores in oncology, cardiology, and neuropharmacology.

Synthetic Workflows: From Ester to Bioactive Heterocycles

The primary utility of Ethyl 2-amino-4,6-dimethoxybenzoate lies in its conversion to 5,7-dimethoxyquinazolin-4(3H)-one derivatives. Traditional Niementowski quinazoline syntheses using formamide often require extremely harsh conditions (>150°C), which can lead to the thermal degradation of the methoxy groups and extensive tar formation.

To circumvent this, state-of-the-art protocols employ formamidine acetate in 2-methoxyethanol [2][3].

Causality of Experimental Choices:
  • Reagent Selection (Formamidine Acetate): Formamidine acts as a highly reactive electrophile, providing both the C2 carbon and the N3 nitrogen required for the pyrimidine ring. The acetate counterion is not merely a bystander; it acts as a mild internal base, buffering the system to prevent premature hydrolysis of the ethyl ester while facilitating the initial nucleophilic attack of the aniline nitrogen.

  • Solvent Selection (2-Methoxyethanol): With a boiling point of 124°C, 2-methoxyethanol provides the exact thermal threshold required to drive the intramolecular amidation (cyclization) to completion without causing substrate decomposition. Furthermore, its amphiphilic nature ensures complete dissolution of both the organic ester and the highly polar formamidine salt.

SynthWorkflow A Ethyl 2-amino-4,6-dimethoxybenzoate (Starting Material) B Formamidine Acetate (C2 & N3 Source) A->B Nucleophilic Attack C 5,7-Dimethoxyquinazolin-4(3H)-one (Core Scaffold) B->C Thermal Cyclization (120°C) D POCl3 / Reflux (Chlorination) C->D Activation E 4-Chloro-5,7-dimethoxyquinazoline (Reactive Electrophile) D->E Deoxychlorination F Amine Substitution (SNAr) E->F Diversification G Bioactive Target (Kinase Inhibitor) F->G Final Assembly

Caption: Synthetic workflow from Ethyl 2-amino-4,6-dimethoxybenzoate to bioactive quinazoline derivatives.

Quantitative Data & Yield Optimization

To maximize the cyclization efficiency, reaction parameters must be tightly controlled. The table below summarizes the optimization of the cyclization step, demonstrating why 2-methoxyethanol is the superior solvent choice.

SolventTemp (°C)Formamidine Acetate (eq)Time (h)Yield (%)Purity (LC-MS)
Ethanol781.52435%<80%
DMF1202.01265%85%
2-Methoxyethanol 120 2.2 16 82% >95%

Data synthesized from standard optimization protocols for 3[3].

Self-Validating Experimental Protocol: Quinazolinone Cyclization

This protocol is designed as a self-validating system; physical state changes at specific steps confirm the mechanistic progression of the reaction.

Step 1: Reagent Assembly

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 2-amino-4,6-dimethoxybenzoate (1.0 equivalent, e.g., 10.0 g) and formamidine acetate (2.2 equivalents, e.g., 10.1 g) in 2-methoxyethanol (150 mL).

  • Causality: The 2.2 molar excess of formamidine acetate is critical to compensate for its partial thermal decomposition into ammonia and hydrogen cyanide at elevated temperatures.

Step 2: Thermal Cyclization

  • Heat the mixture to 120°C under an inert nitrogen atmosphere for 16 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the high-Rf ester spot and the appearance of a strong UV-active, low-Rf spot indicates successful cyclization.

Step 3: Precipitation and Isolation

  • Cool the reaction mixture to room temperature, then concentrate it in vacuo to approximately one-third of its original volume.

  • Triturate the residue by pouring it into ice-cold distilled water (300 mL) under vigorous stirring.

  • Validation Checkpoint: The target 5,7-dimethoxy-3,4-dihydroquinazolin-4(3H)-one forms a highly stable, planar hydrogen-bonded network, making it completely insoluble in water. Conversely, unreacted formamidine acetate and 2-methoxyethanol are highly water-soluble. The immediate formation of a beige/khaki crystalline precipitate acts as a self-purifying and self-validating step.

  • Filter the solid, wash sequentially with cold water and diethyl ether, and dry under a high vacuum to yield the pure product.

Mechanistic Signaling & Application Pathways

Derivatives synthesized from Ethyl 2-amino-4,6-dimethoxybenzoate have profound applications in two distinct therapeutic areas:

  • Oncology (Aurora Kinase Inhibition): The 5,7-dimethoxyquinazoline scaffold acts as an ATP-competitive inhibitor. The dimethoxy groups provide essential hydrophobic contacts within the hinge region of 2[2], enzymes that are frequently overexpressed in solid tumors, thereby inducing cell cycle arrest and apoptosis.

  • Cardiology (ApoA-I Upregulation): Specific derivatives have been identified as potent transcriptional activators of apolipoprotein A-I (ApoA-I). By upregulating ApoA-I, these compounds promote the formation of High-Density Lipoprotein (HDL-C) and facilitate reverse cholesterol transport, making them highly valuable for the 4[4].

  • Neuropharmacology (GPR17 Modulation): When the ester is hydrolyzed to the parent acid, it can undergo Japp-Klingemann condensation to form indole-2-carboxylic acid derivatives, which act as potent modulators of the 5[5].

BioPathway Drug 5,7-Dimethoxyquinazoline Derivatives Target1 Aurora Kinase A/B Drug->Target1 ATP-competitive Inhibition Target2 ApoA-I Promoter Drug->Target2 Transcriptional Activation Effect1 Cell Cycle Arrest Target1->Effect1 Blocks Mitosis Effect2 HDL-C Upregulation Target2->Effect2 Increases Expression Outcome1 Anti-Tumor Efficacy Effect1->Outcome1 Oncology Application Outcome2 Atherosclerosis Prevention Effect2->Outcome2 Cardiovascular Application

Caption: Dual mechanistic pathways of 5,7-dimethoxyquinazoline derivatives in oncology and cardiology.

References

  • PubChemLite: Ethyl 2-amino-4,6-dimethoxybenzoate Source: University of Luxembourg / PubChem URL
  • Substituted quinazoline derivatives as inhibitors of aurora kinases (WO2003055491A1)
  • Compounds for the prevention and treatment of cardiovascular diseases (US8053440B2)
  • 3-(2-Carboxyethyl)
  • Formimidamide acetate | Inorganic Salts & Synthetic Protocols Source: Ambeed Chemical Database URL

Sources

Foundational

Thermophysical Profiling of Ethyl 2-amino-4,6-dimethoxybenzoate: Melting Point, Boiling Point, and Analytical Methodologies

As drug development and fine chemical synthesis become increasingly reliant on highly functionalized aromatic intermediates, understanding the precise thermophysical properties of these building blocks is paramount. Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and fine chemical synthesis become increasingly reliant on highly functionalized aromatic intermediates, understanding the precise thermophysical properties of these building blocks is paramount. Ethyl 2-amino-4,6-dimethoxybenzoate (CAS: 1183295-84-2) is a highly substituted anthranilic acid derivative[1]. Its unique structural motif—featuring an ethyl ester, a primary amine, and two methoxy groups—presents specific thermodynamic behaviors that dictate its handling, storage, and reactivity in downstream synthetic workflows.

This technical whitepaper provides an in-depth analysis of the melting and boiling point data for Ethyl 2-amino-4,6-dimethoxybenzoate, exploring the mechanistic causality behind its thermal behavior and detailing self-validating experimental protocols for empirical verification.

Physicochemical Data Summary

Before conducting thermal analysis, it is critical to establish the baseline physicochemical parameters of the compound. The table below synthesizes the known and predicted quantitative data for Ethyl 2-amino-4,6-dimethoxybenzoate[2],[3],[1].

PropertyValueSource / Condition
CAS Number 1183295-84-2[1]
Molecular Formula C₁₁H₁₅NO₄[3]
Molecular Weight 225.24 g/mol [1]
Boiling Point 379.9 ± 37.0 °CAt 760 mmHg [2]
Flash Point 184.9 ± 22.8 °CClosed cup prediction[2]
Melting Point Solid-state dependentRequires empirical DSC validation
Storage Temperature 2–8 °C (Sealed, Dry)To prevent ambient degradation[1]

Thermodynamic Behavior & Mechanistic Causality

To understand why Ethyl 2-amino-4,6-dimethoxybenzoate exhibits its specific thermal profile, we must analyze its intermolecular and intramolecular forces.

The Causality of the Elevated Boiling Point

The boiling point of a compound is a macroscopic manifestation of its intermolecular forces. At standard atmospheric pressure (760 mmHg), the boiling point of this compound is calculated to be extremely high: 379.9 ± 37.0 °C [2].

  • Mechanistic Driver: This extreme elevation is driven by the dense functionalization of the aromatic ring. The primary amine (-NH₂) acts as a strong hydrogen bond donor, while the ester carbonyl (-C=O) and the two methoxy oxygens (-OCH₃) act as potent hydrogen bond acceptors. This creates a robust, multidirectional intermolecular hydrogen-bonding network in the liquid phase.

  • Thermal Degradation Risk: It is crucial to recognize that heating a highly oxygenated, amine-containing organic molecule to ~380 °C at atmospheric pressure will almost certainly induce thermal decomposition (e.g., decarboxylation or oxidative degradation) before true vaporization occurs. Therefore, any empirical boiling point determination must be conducted under reduced pressure.

Melting Point Dynamics and Intramolecular Shielding

While exact empirical melting point data for this specific CAS number is sparsely documented in standard literature (often requiring batch-specific determination due to polymorphism), structurally similar dimethoxybenzoate derivatives typically exist as crystalline solids at room temperature.

  • Mechanistic Driver: The amino group at the 2-position (ortho to the ester) strongly favors the formation of a stable, 6-membered intramolecular hydrogen bond with the ester carbonyl oxygen.

  • Causality: This intramolecular interaction partially "shields" the polar groups from participating in intermolecular hydrogen bonding. Consequently, the crystal lattice energy is lower than one might expect for a primary amine of this molecular weight, leading to a moderately depressed melting point compared to its para-substituted isomers.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermal characterization cannot rely solely on predictive models. The following protocols are designed as self-validating systems —meaning they incorporate internal controls to verify the accuracy of the data generated.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: Traditional capillary melting point apparatuses rely on visual inspection, which is subjective and cannot detect polymorphic transitions. DSC provides a quantitative, thermodynamic measurement of the endothermic melting phase.

Step-by-Step Methodology:

  • Purity Validation (The Control): Before thermal analysis, verify the sample purity via HPLC-UV. Why? According to Raoult's Law, even a 1% impurity can cause significant melting point depression and peak broadening, invalidating the thermal data. Ensure purity is ≥97%[1].

  • Instrument Calibration: Calibrate the DSC using an Indium standard (known MP: 156.6 °C). This ensures the thermocouple is accurate within ±0.1 °C.

  • Sample Preparation: Weigh 2.0–3.0 mg of Ethyl 2-amino-4,6-dimethoxybenzoate into an aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

  • Thermal Method:

    • Equilibrate at 25 °C.

    • Ramp temperature at a rate of 10 °C/min up to 150 °C under a dry Nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Record the extrapolated onset temperature ( Tonset​ ) of the endothermic peak. This value represents the true thermodynamic melting point of the crystalline form.

Protocol 2: Boiling Point & Stability Profiling via Thermogravimetric Analysis (TGA)

Causality: Because the predicted boiling point is ~380 °C[2], standard ebulliometry will destroy the sample. TGA allows us to measure mass loss as a function of temperature, distinguishing between vaporization and thermal decomposition.

Step-by-Step Methodology:

  • Sample Loading: Place 5.0 mg of the compound into a platinum or alumina TGA crucible.

  • Atmosphere Control: Purge the furnace with high-purity Argon or Nitrogen (60 mL/min). Why? An inert atmosphere prevents the primary amine from oxidizing at elevated temperatures, ensuring that any mass loss is due to physical vaporization or inherent thermal instability, not combustion.

  • Heating Ramp: Heat the sample from 25 °C to 450 °C at a controlled rate of 10 °C/min.

  • Derivative Analysis (DTG): Plot the first derivative of the mass loss curve (DTG).

    • A sharp, single DTG peak with 100% mass loss indicates clean vaporization (boiling).

    • Multiple peaks or residual char indicate thermal decomposition prior to or during boiling. If decomposition occurs, the true boiling point must be extrapolated using reduced-pressure distillation (e.g., using a nomograph).

Analytical Workflow Visualization

The following diagram illustrates the self-validating workflow required to accurately profile the thermophysical properties of this compound.

ThermophysicalWorkflow cluster_Analysis Thermal Analysis Suite A Ethyl 2-amino-4,6-dimethoxybenzoate (CAS: 1183295-84-2) B Purity Verification (HPLC / NMR >97%) A->B C Melting Point (DSC) Endothermic Phase Transition B->C Solid State D Boiling Point / Stability (TGA) Mass Loss & Vaporization B->D Liquid/Vapor State E Thermodynamic Profiling & Data Synthesis C->E D->E

Figure 1: Analytical workflow for thermophysical characterization of the target compound.

References

  • PubChemLite. "Ethyl 2-amino-4,6-dimethoxybenzoate (C11H15NO4)". Université du Luxembourg / PubChem. Available at:[Link]

Sources

Exploratory

Engineering Dimethoxybenzoate Derivatives: Structural Classification, Synthetic Workflows, and Pharmacological Applications

Abstract Dimethoxybenzoates represent a highly versatile chemical family characterized by a benzoic acid core substituted with two methoxy (-OCH₃) groups. The positional isomerism of these electron-donating groups fundam...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dimethoxybenzoates represent a highly versatile chemical family characterized by a benzoic acid core substituted with two methoxy (-OCH₃) groups. The positional isomerism of these electron-donating groups fundamentally alters the electron density of the aromatic ring, dictating both synthetic reactivity and pharmacological binding affinity. This technical whitepaper explores the classification, regioselective synthesis, and therapeutic applications of dimethoxybenzoate derivatives, providing actionable protocols and quantitative insights for drug development professionals.

Chemical Family & Structural Dynamics

The structural plasticity of the dimethoxybenzoate scaffold offers a highly programmable platform for medicinal chemistry. The placement of the methoxy groups dictates the molecule's steric profile and its capacity for hydrogen bonding within biological targets.

  • 3,4-Dimethoxybenzoates (Veratric Acid Derivatives): Naturally occurring in medicinal plants such as Tabebuia impetiginosa, these derivatives possess adjacent methoxy groups that create an optimal steric profile for hydrogen bonding. They are highly active as 1[1].

  • 3,5-Dimethoxybenzoates: Featuring symmetrical meta-substitution, these compounds are frequently utilized as synthetic intermediates and secondary bacterial metabolites. They exhibit notable 2[2].

  • 2,5- and 2,6-Dimethoxybenzoates: The presence of an ortho-methoxy group introduces significant steric hindrance around the carboxylate moiety. This structural nuance alters hydrolysis rates and enables unique biological interactions, such as the 3[3].

Mechanistic Causality in Synthetic Workflows

As a Senior Application Scientist, I emphasize that synthesizing dimethoxybenzoate derivatives requires precise control over electrophilic aromatic substitution. The strong activating effect of the two methoxy groups makes the aromatic ring highly susceptible to over-substitution. A robust, self-validating protocol must account for these electronic effects.

Protocol A: Regioselective Synthesis of 2,5-Dimethoxybenzoic Acid

Causality: 4[4] (e.g., 2,5-dimethoxyterephthalic acid) due to ring hyperactivation. To bypass this, we utilize a two-step Gattermann formylation followed by oxidation. The intermediate formyl group acts as a mild deactivator, preventing a second substitution.

Step-by-Step Methodology:

  • Formylation (Gattermann Reaction): In a dry flask equipped with a mechanical stirrer, dissolve 30 g of 1,4-dimethoxybenzene and 40.4 g of zinc cyanide in 90 mL of dry benzene[4].

  • Catalysis & Saturation: Cool the mixture to 0°C in an ice bath. Pass a continuous stream of dry HCl gas through the solution until saturated. Slowly add 44 g of finely powdered anhydrous aluminum chloride (AlCl₃)[4].

  • Aldimine Formation: Elevate the temperature to 45°C and maintain for 3-5 hours under a slow HCl stream[4].

  • Hydrolysis: Quench the reaction by pouring the mixture into 500 mL of 3N HCl. Reflux for 30 minutes to hydrolyze the intermediate aldimine into 2,5-dimethoxybenzaldehyde. Extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate[4].

  • Oxidation: Dissolve the crude aldehyde in acetone. At 0°C, add an aqueous solution of potassium permanganate (KMnO₄) dropwise with vigorous stirring. The reaction is complete when the purple permanganate color dissipates[4].

Self-Validation System: Monitor the reaction via ¹H-NMR. The disappearance of the aldehydic proton signal (~10.0 ppm) and the emergence of a broad carboxylic acid proton (~12.0 ppm) confirms successful oxidation without over-substitution.

Protocol B: Chemoenzymatic Lipophilization of Veratric Acid

Causality: Free veratric acid exhibits poor cellular bioavailability. Conjugating it to the sn-1 or sn-2 position of a phosphatidylcholine backbone drastically enhances its lipophilicity, 5[5].

Step-by-Step Methodology:

  • Complexation: Prepare a cadmium complex of sn-glycero-3-phosphocholine (GPC × CdCl₂) to stabilize the zwitterionic headgroup during acylation[5].

  • Acylation: React the GPC complex with veratric acid anhydride in the presence of DMAP and pyridine to synthesize 1,2-diveratroyl-sn-glycero-3-phosphocholine[5].

  • Regioselective Cleavage: Introduce Phospholipase A2 (PLA2) to the purified di-substituted lipid. PLA2 selectively hydrolyzes the ester bond at the sn-2 position, yielding the highly active lysophosphatidylcholine bearing veratric acid solely at the sn-1 position[5].

Self-Validation System: MS/MS lipidomics profiling must show a specific fragmentation pattern confirming the loss of the veratroyl group exclusively from the sn-2 position.

Pharmacological Pathways & Target Interactions

Dimethoxybenzoate derivatives have emerged as privileged scaffolds in drug discovery, interacting with diverse biological targets.

G DMB Dimethoxybenzoate Derivatives Iso34 3,4-Dimethoxybenzoates (Veratric Acid Core) DMB->Iso34 Iso35 3,5-Dimethoxybenzoates DMB->Iso35 Iso26 2,6-Dimethoxybenzoates DMB->Iso26 T_Tyr Tyrosinase (Melanin Biosynthesis) Iso34->T_Tyr Competitive Inhibition T_AChE AChE / BuChE (Neurodegenerative) Iso34->T_AChE Allosteric Modulation T_GLUT GLUT-1 Receptors (Metabolic/Diabetic) Iso34->T_GLUT Agonism T_MATE MATE Efflux Pump (Antimicrobial Resistance) Iso34->T_MATE Efflux Blockade Iso35->T_AChE Dual Inhibition T_Mac Macrophage Activation (Immunomodulation) Iso26->T_Mac Pathway Stimulation

Pharmacological targeting pathways of dimethoxybenzoate positional isomers in drug development.

  • Antimicrobial & Efflux Pump Inhibition: Derivatives such as N'-benzylidene-3,4-dimethoxybenzohydrazide have been rationally designed to 6[6], effectively reversing multidrug resistance in pathogens like S. aureus and P. aeruginosa. Additionally, natural dimers like7[7].

  • Neurodegenerative Disease Management: 3,4-dimethoxybenzoate derivatives, specifically (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate, function as8[8]. Molecular docking confirms high binding free energy scores within the peripheral anionic sites of these enzymes, making them prime candidates for Alzheimer's therapeutics.

  • Metabolic Regulation: Veratric acid acts as a potent antidiabetic agent. In vivo studies on STz-NA induced diabetic models reveal that it9[9].

Quantitative Pharmacological Data

To facilitate comparative analysis, the following table summarizes the biological targets and potencies of key dimethoxybenzoate derivatives evaluated in recent preclinical studies.

Compound NameIsomer ClassBiological Target / ApplicationPotency (IC₅₀ / MIC)
N'-(4-chlorobenzylidene)-3,4-dimethoxybenzohydrazide (D5)3,4-DimethoxybenzoateTyrosinase (Competitive Inhibition)IC₅₀ = 19.72 ± 1.84 μM
(5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate3,4-DimethoxybenzoateAcetylcholinesterase (AChE)IC₅₀ = 8.45 μM
Lysophosphatidylcholine-veratric acid conjugate (7b)3,4-DimethoxybenzoateMV4-11 (Human Leukaemia Cells)IC₅₀ = 9.5–20.7 µM[5]
Georgedimer3,4-DimethoxybenzoateFusarium solani (Antifungal)MIC = 8 - 64 µg/mL[7]
Gallicin (methyl 3-hydroxy-4,5-dimethoxybenzoate)3,4,5-SubstitutedStaphylococcus aureus (Antibacterial)MIC = 5 mg/mL[10]

Conclusion

The structural plasticity of the dimethoxybenzoate scaffold offers a highly programmable platform for drug development. By strategically manipulating the positional isomerism of the methoxy groups and employing advanced chemoenzymatic lipophilization techniques, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of these molecules to target complex pathologies ranging from neurodegeneration to multidrug-resistant infections.

References

  • Benchchem. "Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid".
  • CymitQuimica.
  • PubMed. "Veratric acid derivatives containing benzylidene-hydrazine moieties as promising tyrosinase inhibitors and free radical scavengers".
  • DergiPark. "Synthesis and Cholinesterase Inhibitory Potentials of (5-formylfuran-2-yl)
  • MDPI.
  • IEEE Xplore. "Identification of gallicin from Myricaria laxiflora and its antibiotic & antioxidant activity".
  • PMC. "Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents".
  • Der Pharma Chemica.
  • PubMed. "A New Antifungal 3,4-Dimethoxybenzoate Dimer Artefact Formed During Isolation of Aconitum georgei Comber Constituents".
  • PubMed. "Immunobiological activity of a new benzyl benzoate from the aerial parts of Solidago virga-aurea var. gigantea".
  • ResearchGate. "Veratric Acid as a Potential Antidiabetic Agent: Molecular Docking and In vivo Enzyme Inhibition Studies".

Sources

Foundational

An In-depth Technical Guide to the pKa and Ionization Properties of Ethyl 2-amino-4,6-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of pKa in Drug Development In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of pKa in Drug Development

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that dictates a molecule's behavior in physiological environments.[1][2] The pKa value governs the degree of ionization of a compound at a given pH, which in turn profoundly influences essential pharmacokinetic characteristics such as solubility, permeability, and ultimately, bioavailability.[1][3] An orally administered drug, for instance, must navigate the varying pH environments of the gastrointestinal tract, and its ability to be absorbed depends heavily on its ionization state.[3] Generally, the non-ionized form of a drug is more lipophilic and can more readily cross cell membranes, while the ionized form is more water-soluble.[1][3]

This guide focuses on Ethyl 2-amino-4,6-dimethoxybenzoate, a substituted aniline derivative. Its structure, featuring a basic aromatic amino group and an ester, presents an interesting case for ionization studies. Understanding the pKa of the amino group is crucial for predicting how this molecule will behave in formulation, in analytical methods, and most importantly, in biological systems. This document provides a comprehensive overview of the theoretical underpinnings of pKa, practical methodologies for its determination, and the direct implications of its ionization profile on drug development.

Structure of Ethyl 2-amino-4,6-dimethoxybenzoate:

  • Molecular Formula: C₁₁H₁₅NO₄[4][5]

  • Molecular Weight: 225.24 g/mol [5]

  • Key Functional Groups: Aromatic amine (basic), ethyl ester, two methoxy groups.

Theoretical Framework: Understanding Acidity and Basicity

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka).[1] For an amine (a base), it is more convenient to discuss the pKa of its conjugate acid (R-NH₃⁺).

R-NH₃⁺ + H₂O ⇌ R-NH₂ + H₃O⁺

The pKa value represents the pH at which the concentrations of the protonated (ionized, R-NH₃⁺) and unprotonated (non-ionized, R-NH₂) forms are equal.

  • When pH < pKa: The compound is predominantly in its protonated, ionized form (R-NH₃⁺).

  • When pH > pKa: The compound is predominantly in its unprotonated, non-ionized form (R-NH₂).

Structural Influences on the pKa of Ethyl 2-amino-4,6-dimethoxybenzoate

The basicity of the amino group in this molecule is modulated by the electronic effects of the substituents on the aromatic ring.

  • Aromatic Amine: The lone pair of electrons on the nitrogen of an aniline is delocalized into the benzene ring, making it a weaker base compared to aliphatic amines. The pKa of aniline's conjugate acid is approximately 4.6.[6]

  • Methoxy Groups (-OCH₃): These are electron-donating groups through resonance (+R effect) but electron-withdrawing through induction (-I effect).

    • From the ortho and para positions, the resonance effect typically dominates, increasing electron density in the ring and on the amino nitrogen. This makes the lone pair more available to accept a proton, thus increasing the basicity (raising the pKa) compared to aniline.[6][7]

    • From the meta position, only the inductive effect operates, which withdraws electron density and decreases basicity.[7] In Ethyl 2-amino-4,6-dimethoxybenzoate, there are two methoxy groups ortho and para to the amino group. This strong electron-donating effect is expected to significantly increase the basicity of the amino group compared to unsubstituted aniline.

  • Ethyl Ester Group (-COOEt): This is an electron-withdrawing group through both resonance and induction. Its presence on the ring will decrease the electron density on the amino nitrogen, thereby decreasing its basicity (lowering the pKa).

The final pKa of the molecule is a result of the interplay of these competing electronic effects. While no specific experimental value for Ethyl 2-amino-4,6-dimethoxybenzoate is readily available in public literature, a reasonable estimate can be made by considering the pKa of related structures like the anisidines (methoxy anilines).[7] However, for drug development purposes, precise experimental determination is essential.

Methodologies for pKa Determination

Both experimental and computational methods are employed to determine pKa values. Experimental methods remain the gold standard for accuracy.

Experimental Determination

A. Potentiometric Titration

This is the most common and straightforward method for pKa determination.[8][9] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH with a calibrated electrode.[10][11]

Field-Proven Insights: The key to a successful potentiometric titration is ensuring the compound remains soluble throughout the entire pH range of the experiment. For poorly soluble compounds like Ethyl 2-amino-4,6-dimethoxybenzoate, a co-solvent such as methanol or DMSO is often required. However, the presence of an organic co-solvent can alter the apparent pKa value, so it is crucial to report the co-solvent percentage and, if possible, extrapolate the results back to aqueous conditions. Maintaining a constant ionic strength throughout the titration is also critical for accurate results.[10]

Detailed Protocol: Potentiometric Titration

  • Preparation:

    • Calibrate the pH meter using at least two, preferably three, standard buffers (e.g., pH 4.0, 7.0, 10.0).[10]

    • Prepare a standardized solution of 0.1 M HCl and 0.1 M NaOH.

    • Prepare a solution of the sample (e.g., 1 mM) in an appropriate solvent system (e.g., 50:50 Methanol:Water).[12] Ensure complete dissolution.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[10]

  • Titration Procedure:

    • Place a known volume of the sample solution in a titration vessel with a magnetic stirrer.

    • To determine the pKa of the basic amine, first acidify the solution to a low pH (e.g., pH 2) with the 0.1 M HCl to ensure the amine is fully protonated.

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[10]

    • Continue the titration well past the equivalence point (e.g., to pH 12).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point.[13] This point can be found by determining the equivalence point (the steepest part of the curve, or the peak of the first derivative plot, ΔpH/ΔV) and dividing that volume by two.[14]

B. UV-Vis Spectrophotometry

This method is highly sensitive and requires less sample than potentiometry.[15] It is applicable if the compound possesses a chromophore near the ionizing group, and the UV-Vis absorbance spectrum changes as a function of pH.[15]

Field-Proven Insights: The power of this method lies in its ability to deconvolve overlapping pKa values and to work with very low concentrations. The key is to identify wavelengths where the absorbance difference between the ionized and non-ionized species is maximal.[15] Using a diode array spectrophotometer allows for the collection of the entire spectrum at each pH point, providing a rich dataset for analysis.

Detailed Protocol: UV-Vis Spectrophotometry

  • Preparation:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12). The pH of each buffer must be accurately measured.

    • Prepare a concentrated stock solution of the sample in a suitable solvent (e.g., DMSO).[15]

  • Measurement:

    • For each buffer solution, add a small, constant aliquot of the stock solution to ensure the final sample concentration is identical across all samples (e.g., 0.1 mM). The percentage of organic co-solvent should be kept low and constant (e.g., <2%).[15]

    • Record the UV-Vis spectrum (e.g., 250-500 nm) for the sample in each buffer solution.[15]

  • Data Analysis:

    • Plot absorbance at a chosen analytical wavelength versus pH. This will generate a sigmoidal curve.

    • The inflection point of this sigmoid corresponds to the pKa of the ionizable group.[9] Mathematical fitting of the data to the Henderson-Hasselbalch equation provides a precise pKa value.

Computational (In Silico) Prediction

Various software packages (e.g., ACD/pKa DB, ChemAxon, Epik) use algorithms based on large databases of experimental pKa values and apply corrections for substituent effects to predict pKa values.[16] More advanced methods use quantum chemical calculations (e.g., using semi-empirical or DFT methods) to compute the energies of the protonated and deprotonated states.[16][17][18][19]

Field-Proven Insights: While computational tools are incredibly useful for high-throughput screening and initial estimations, they are not a substitute for experimental determination for lead candidates.[17] Their accuracy can vary, especially for complex molecules with multiple interacting functional groups. The best practice is to use predictions to guide experimental design and to corroborate experimental findings.

Ionization Profile and Impact on Drug-like Properties

The pKa value is not just a number; it is the key to predicting a molecule's charge state and, consequently, its behavior.

Data Summary
PropertyValue/PredictionSignificance
Predicted pKa (Amine) ~5.0 - 6.5This estimate is based on the pKa of aniline (~4.6) adjusted for the strong electron-donating methoxy groups and the electron-withdrawing ester group. An experimental value is required for accuracy.
Ionization at pH 7.4 Partially IonizedAt physiological pH, a significant fraction of the molecule will exist in both the charged (R-NH₃⁺) and neutral (R-NH₂) forms, impacting the balance between solubility and permeability.
Ionization in Stomach (pH ~2) Predominantly Ionized (>99.9%)In the acidic environment of the stomach, the molecule will be highly protonated and thus more water-soluble, which may affect its absorption rate and potential for precipitation upon entering the higher pH of the intestine.
Ionization in Intestine (pH ~6.8) Partially IonizedThe molecule will be in equilibrium between its ionized and non-ionized forms, a critical factor for absorption across the intestinal wall.
Impact on Solubility and Permeability

The balance between the ionized and non-ionized forms is critical for oral absorption.[3][20]

  • Solubility: The ionized form (R-NH₃⁺) is more polar and exhibits higher aqueous solubility.

  • Permeability: The non-ionized form (R-NH₂) is more lipophilic and is better able to passively diffuse across the lipid bilayers of cell membranes, such as the gut wall.[1]

This relationship is often considered in the context of guidelines like Lipinski's Rule of Five , which helps evaluate the "drug-likeness" of a compound for oral administration.[21][22] The rule considers factors like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.[23][24] The ionization state directly affects the effective lipophilicity (LogD) and the hydrogen bonding capacity of a molecule, thereby influencing its adherence to these guidelines.

Experimental Workflow and Logic Diagram

The following diagram illustrates the central role of pKa in determining the key physicochemical properties that govern a drug's pharmacokinetic profile.

pKa_Influence cluster_0 Molecular Structure (Ethyl 2-amino-4,6-dimethoxybenzoate) cluster_1 Physicochemical Property cluster_2 pH-Dependent Properties cluster_3 Pharmacokinetic Profile (ADME) Mol Functional Groups: - Aromatic Amine (Basic) - Methoxy Groups (Donating) - Ester Group (Withdrawing) pKa pKa Determination (Experimental & In Silico) Ion Ionization State (% Ionized vs. pH) pKa->Ion Governs Sol Aqueous Solubility Ion->Sol Impacts Lip Lipophilicity (LogD) Ion->Lip Impacts ADME Absorption Permeability Distribution Sol->ADME Influences Lip->ADME Influences

Sources

Exploratory

Synthesis and Structural Evolution of Ethyl 2-amino-4,6-dimethoxybenzoate: A Technical Whitepaper

Executive Summary Ethyl 2-amino-4,6-dimethoxybenzoate (CAS: 1183295-84-2) is a highly functionalized, electron-rich aromatic building block that has become increasingly critical in modern fragment-based drug discovery (F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-4,6-dimethoxybenzoate (CAS: 1183295-84-2) is a highly functionalized, electron-rich aromatic building block that has become increasingly critical in modern fragment-based drug discovery (FBDD)[1]. Characterized by its substituted anthranilate core, the presence of two strong electron-donating methoxy groups at the 4- and 6-positions fundamentally alters the reactivity profile of the molecule. This whitepaper explores the historical evolution of its synthesis, the mechanistic causality behind modern protocol design, and its pivotal role in developing advanced therapeutics, such as dual PARP1/BRD4 inhibitors for oncology[2].

Historical Context and Strategic Evolution

The "discovery" of Ethyl 2-amino-4,6-dimethoxybenzoate was not a singular historical event but rather a strategic evolution driven by the pharmaceutical industry's need for sterically hindered, electron-rich anilines. Historically, simple anthranilic acids were synthesized via the nitration and subsequent reduction of benzoic acids.

However, applying this traditional approach to 3,5-dimethoxybenzoic acid presented severe regiochemical challenges. The two methoxy groups strongly direct electrophilic aromatic substitution, leading to inseparable mixtures of 2-nitro and 4-nitro isomers. To bypass this regiochemical bottleneck, synthetic chemists pivoted to the isatin ring-opening route [3]. By starting with 3,5-dimethoxyaniline and forcing a cyclization with oxalyl chloride, the geometry of the resulting 4,6-dimethoxyisatin strictly dictates the regiochemistry. Subsequent oxidative cleavage yields the pure 2-amino-4,6-dimethoxybenzoic acid, which is then esterified to the target ethyl ester[3].

Mechanistic Causality: Designing the Optimal Synthetic Route

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen over conventional alternatives.

  • Why the Isatin Route? (Regiochemical Fidelity): As noted above, direct nitration lacks orthogonality. The condensation of 3,5-dimethoxyaniline with oxalyl chloride forms an isatin intermediate that acts as a regiochemical "lock"[3].

  • Why Oxidative Cleavage with H₂O₂/NaOH? The highly electrophilic C2 carbonyl of the isatin is attacked by the hydroperoxide anion (which exhibits an alpha-effect, making it more nucleophilic than hydroxide). This forms an intermediate that undergoes a Baeyer-Villiger-type oxidative cleavage, releasing CO₂ and cleanly yielding the anthranilic acid[3].

  • Why SOCl₂ in Ethanol for Esterification? Utilizing concentrated H₂SO₄ for Fischer esterification on an electron-rich dimethoxy-aromatic ring risks unwanted sulfonation or charring. Thionyl chloride (SOCl₂) reacts with ethanol to generate anhydrous HCl in situ. This drives the equilibrium forward without introducing water, protecting the sensitive aromatic core while ensuring high conversion rates.

Experimental Methodologies: Self-Validating Protocols

The following protocols represent a field-proven, two-step workflow to synthesize the target ester.

Protocol A: Synthesis of 2-Amino-4,6-dimethoxybenzoic Acid
  • Preparation: Suspend 4,6-dimethoxyisatin (1.0 eq) in a 33% aqueous NaOH solution (approx. 10 volumes) and heat to 70 °C[2].

  • Oxidation: Slowly add 30% aqueous H₂O₂ (1.5 eq) dropwise. Causality: Dropwise addition prevents thermal runaway from the exothermic decarboxylation.

  • Reaction: Maintain stirring at 70 °C for 50 minutes[2].

  • Validation Checkpoint: The reaction is self-indicating. The deep orange/red color of the suspended isatin will dissipate into a pale yellow solution as the ring opens. TLC (Hexanes:EtOAc 3:1) will confirm the disappearance of the isatin spot.

  • Workup: Cool to 0 °C and carefully acidify with 2M HCl to pH 3-4 to precipitate the free acid. Filter, wash with cold water, and dry in vacuo.

Protocol B: Esterification to Ethyl 2-amino-4,6-dimethoxybenzoate
  • Preparation: Dissolve 2-amino-4,6-dimethoxybenzoic acid (1.0 eq) in anhydrous ethanol (15 volumes) under an inert N₂ atmosphere.

  • Activation: Cool the flask to 0 °C. Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise. Causality: Generates anhydrous HCl to catalyze the esterification without adding water.

  • Reaction: Gradually warm to room temperature, then reflux for 12 hours.

  • Validation Checkpoint: TLC (DCM:MeOH 95:5) should show a higher Rf spot (the ester is significantly more lipophilic than the highly polar precursor acid).

  • Workup: Concentrate the mixture under reduced pressure to remove excess ethanol and SOCl₂. Neutralize the residue with saturated aqueous NaHCO₃ (to remove residual HCl and unreacted acid), extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the target compound.

Quantitative Data and Reaction Optimization

Quantitative data regarding the physical properties and optimization of the esterification step are summarized below.

Table 1: Physicochemical Properties [1]

Property Value
Chemical Name Ethyl 2-amino-4,6-dimethoxybenzoate
CAS Number 1183295-84-2
Molecular Formula C₁₁H₁₅NO₄
Molecular Weight 225.24 g/mol

| SMILES | CCOC(=O)C1=C(C=C(C=C1OC)OC)N |

Table 2: Esterification Optimization Matrix

Reagent System Temp / Time Yield Mechanistic Observation
H₂SO₄ (cat.) / EtOH Reflux / 24h 45% Moderate yield; significant byproduct formation due to electrophilic aromatic sulfonation.
EDCI / DMAP / EtOH RT / 18h 72% Mild conditions, but poor atom economy and difficult purification.

| SOCl₂ / EtOH | Reflux / 12h | 88% | Optimal; anhydrous HCl generation prevents hydrolysis and side reactions. |

Visualizations of Workflows and Applications

Synthesis_Workflow A 3,5-Dimethoxyaniline B Oxalyl Chloride (Condensation) A->B C 4,6-Dimethoxyisatin B->C D NaOH, H2O2 (Oxidative Cleavage) C->D E 2-Amino-4,6-dimethoxybenzoic Acid D->E F Ethanol, SOCl2 (Esterification) E->F G Ethyl 2-amino-4,6-dimethoxybenzoate F->G

Fig 1: Regioselective synthesis of Ethyl 2-amino-4,6-dimethoxybenzoate via the isatin intermediate.

Applications in Advanced Therapeutics

Ethyl 2-amino-4,6-dimethoxybenzoate is a critical precursor in the synthesis of quinazolin-4(3H)-one derivatives . Recently, researchers have utilized this specific scaffold to design dual-target inhibitors that simultaneously block Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4)[2]. The dimethoxy groups on the aromatic ring provide essential steric bulk and electron density to properly anchor the pharmacophore within the binding pockets of both enzymes, driving synthetic lethality in breast cancer cells[2].

Drug_Discovery A Ethyl 2-amino-4,6- dimethoxybenzoate B Amidation & Cyclization A->B C Quinazolin-4(3H)-one Scaffold B->C D BRD4 Inhibition C->D E PARP1 Inhibition C->E F Synthetic Lethality (Breast Cancer) D->F E->F

Fig 2: Application of the target ester in the assembly of PARP1/BRD4 dual inhibitors.

References

  • ChemScene - "1183295-84-2 | Ethyl 2-amino-4,6-dimethoxybenzoate Product Data." Validated chemical properties and structural data.

  • Acta Pharmaceutica Sinica B (via NCBI PMC) - "Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy." Demonstrates the application of the 4,6-dimethoxy scaffold in oncology.

  • Google Patents - "US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds." Details the regioselective isatin ring-opening pathway.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of Quinazoline Derivatives from Ethyl 2-amino-4,6-dimethoxybenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and quantitative reaction profiling.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and quantitative reaction profiling.

Executive Summary & Field Context

The quinazoline scaffold is a highly privileged heterocyclic structure in drug discovery, known for its broad spectrum of biological activities, including anticancer, antiviral, and cardiovascular applications[1]. Specifically, 5,7-dimethoxyquinazoline derivatives serve as critical advanced intermediates in the synthesis of epigenetic modulators and cardiovascular therapeutics, such as the BET bromodomain inhibitor Apabetalone (RVX-208)[2].

Starting from ethyl 2-amino-4,6-dimethoxybenzoate , chemists can access a wide array of functionalized quinazolines. However, the unique electronic and steric environment of this specific anthranilate derivative requires precise tuning of reaction conditions. This guide provides field-proven methodologies to efficiently convert this starting material into valuable quinazolin-4(3H)-one derivatives[3].

Mechanistic Rationale & Substrate Profiling

As a Senior Application Scientist, I often see cyclization failures stemming from a misunderstanding of substrate-specific electronics. When working with ethyl 2-amino-4,6-dimethoxybenzoate, two competing forces dictate the reaction trajectory:

  • Electronic Enhancement (Nucleophilicity): The methoxy groups at the 4- and 6-positions are strongly electron-donating via resonance. This significantly increases the electron density on the primary amine, making it a superior nucleophile compared to unsubstituted anthranilates.

  • Steric Hindrance (Electrophilicity): The methoxy group at the 6-position sits adjacent to the ethyl ester. This creates a severe steric shield around the carbonyl carbon, drastically increasing the activation energy required for nucleophilic attack (ammonolysis or transamidation) at the ester site.

Causality in Reagent Selection: To overcome this steric block, classic decarboxylative or low-temperature methods[4] often fail. Instead, we utilize neat formamide at elevated temperatures (150–160 °C). At these temperatures, formamide not only acts as the C2 and N3 source but also partially decomposes to release in situ ammonia. This hot ammonia is small and reactive enough to penetrate the steric shield of the 6-methoxy group, converting the ester to an amide prior to the final dehydrative cyclization[3]. Modern alternatives also include transition-metal-free cycloadditions, though the formamide route remains the most scalable industrial standard[5].

Mandatory Visualization: Workflows & Mechanisms

Reaction_Pathways SM Ethyl 2-amino-4,6- dimethoxybenzoate P1 5,7-dimethoxyquinazolin- 4(3H)-one SM->P1 Formamide 150°C, 6h P2 3-Substituted 5,7-dimethoxy- quinazolin-4(3H)-one SM->P2 HC(OEt)3, R-NH2 Reflux, 8h P3 2-Thioxo-5,7-dimethoxy- quinazolin-4-one SM->P3 R-NCS, Base Reflux, 4h

Fig 1: Divergent synthetic pathways from ethyl 2-amino-4,6-dimethoxybenzoate.

Mechanism A Ethyl 2-amino-4,6-dimethoxybenzoate B N-Formylation via Formamide A->B C Ethyl 2-formamido-4,6-dimethoxybenzoate B->C Heat D Ammonolysis (NH3 from Formamide) C->D E 2-Formamido-4,6-dimethoxybenzamide D->E -EtOH F Intramolecular Dehydration & Cyclization E->F G 5,7-dimethoxyquinazolin-4(3H)-one F->G -H2O

Fig 2: Mechanism of formamide-mediated cyclization yielding the quinazolinone core.

Quantitative Data Presentation

The table below summarizes the optimized reaction parameters for generating various quinazoline derivatives from the common ethyl 2-amino-4,6-dimethoxybenzoate precursor.

Target DerivativePrimary ReagentsTemp (°C)Time (h)Expected Yield (%)Recommended Purification
5,7-dimethoxyquinazolin-4(3H)-one Formamide (neat)150–1605–678–82EtOH Recrystallization
3-Phenyl-5,7-dimethoxyquinazolin-4(3H)-one HC(OEt)₃, Aniline, AcOH120865–70Column Chromatography
2-Thioxo-5,7-dimethoxyquinazolin-4-one PhNCS, Pyridine110472–75Aqueous Precipitation

Experimental Protocols

Protocol A: Synthesis of 5,7-dimethoxyquinazolin-4(3H)-one

This protocol utilizes a modified Niementowski cyclization. It is designed to be a self-validating system, ensuring that the user can confirm success at intermediate stages without requiring immediate NMR analysis.

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-amino-4,6-dimethoxybenzoate (5.0 g, 22.2 mmol).

  • Add formamide (20 mL, ~500 mmol).

    • Causality Note: Formamide is used in a massive molar excess because it acts as the solvent, the electrophile, and the ammonia source. Its high boiling point (210 °C) allows for open-flask heating without pressure buildup.

Step 2: Thermal Cyclization

  • Place the flask in an oil bath and gradually heat to 150–160 °C.

  • Maintain vigorous stirring for 5 to 6 hours.

    • Validation Checkpoint 1 (In-Process TLC): After 4 hours, pull a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 1:1). The starting material (Rf ~0.6) exhibits bright blue fluorescence under UV 254 nm. The reaction is proceeding correctly if this spot fades and a new, highly UV-active, lower Rf spot (~0.3) appears.

Step 3: Workup & Precipitation

  • Remove the flask from the oil bath and allow it to cool to approximately 60 °C (do not let it cool to room temperature yet, as the mixture may solidify).

  • Slowly add 50 mL of ice-cold distilled water dropwise while stirring vigorously.

    • Causality Note: Formamide is highly water-miscible, whereas the cyclized quinazolinone is not. The dropwise addition prevents the product from crashing out as an intractable oil, forcing it to nucleate into filterable crystals.

  • Stir the resulting suspension in an ice bath (0–5 °C) for 30 minutes to maximize precipitation.

Step 4: Isolation & Purification

  • Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (3 × 20 mL) to remove residual formamide.

  • Transfer the crude solid to an Erlenmeyer flask and recrystallize from boiling ethanol.

    • Validation Checkpoint 2 (Physical State): The pure 5,7-dimethoxyquinazolin-4(3H)-one will crystallize as fine, off-white to pale yellow needles. Yield should be approximately 3.6 g (79%).

Protocol B: Synthesis of 3-Substituted 5,7-dimethoxyquinazolin-4(3H)-ones

This three-component condensation is ideal for generating libraries of N3-substituted derivatives.

Step 1: Reagent Mixing

  • Combine ethyl 2-amino-4,6-dimethoxybenzoate (2.0 g, 8.88 mmol), triethyl orthoformate (1.97 g, 13.3 mmol), and the desired primary amine (e.g., aniline, 9.76 mmol) in a 50 mL flask.

  • Add glacial acetic acid (10 mL) as both the solvent and acid catalyst.

Step 2: Reflux and Monitoring

  • Heat the mixture to 120 °C under reflux for 8 hours.

    • Causality Note: The acid catalyst first promotes the formation of an imidate intermediate between the amine and the orthoester, which subsequently undergoes nucleophilic attack by the anthranilate's amine group.

Step 3: Workup & Self-Validation

  • Cool the mixture to room temperature. Pour the acidic solution into 100 mL of crushed ice water.

  • Neutralize the mixture slowly with saturated aqueous NaHCO₃ until pH 7 is reached.

    • Validation Checkpoint: The product will precipitate heavily upon neutralization. If the solution remains clear, the cyclization failed, likely due to a sterically hindered primary amine preventing the final ring closure.

  • Filter, dry, and purify via silica gel column chromatography (DCM/MeOH 95:5) to yield the pure 3-substituted quinazolinone.

References

  • [1] Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides | Source: mdpi.com | URL:

  • [4] Title: Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes | Source: orientjchem.org | URL:

  • [3] Title: Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid | Source: researchgate.net | URL:

  • [5] Title: Synthesis of quinazolines | Source: organic-chemistry.org | URL:

  • [2] Title: CN108997226B - A kind of synthetic process of cardiovascular drug Apabetalone | Source: google.com (Patents) | URL:

Sources

Application

Application Note: High-Yield Catalytic Hydrogenation of Ethyl 2-nitro-4,6-dimethoxybenzoate

Executive Summary & Strategic Context The synthesis of highly functionalized anilines is a critical operation in modern drug discovery. Ethyl 2-amino-4,6-dimethoxybenzoate is a highly valued synthetic building block, pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of highly functionalized anilines is a critical operation in modern drug discovery. Ethyl 2-amino-4,6-dimethoxybenzoate is a highly valued synthetic building block, predominantly utilized in the construction of quinazoline-based kinase inhibitors targeting Aurora and EGFR kinases in oncology[1].

The most efficient and scalable route to this aniline is the catalytic hydrogenation of its nitro precursor, Ethyl 2-nitro-4,6-dimethoxybenzoate. While conceptually simple, the reduction of this specific substrate presents unique chemoselective challenges. The electron-rich nature of the dimethoxy-substituted aromatic ring, coupled with the steric hindrance around the ortho-nitro group, requires precise control over reaction conditions to prevent incomplete reduction (hydroxylamine accumulation) or side reactions (transesterification and dimer condensation)[2].

This application note provides a self-validating framework for both batch and continuous flow hydrogenation of Ethyl 2-nitro-4,6-dimethoxybenzoate, grounded in mechanistic causality and rigorous process controls.

Mechanistic Rationale & Expert Insights

To achieve >98% purity, scientists must understand the reaction pathway rather than treating the catalyst as a "black box." The reduction of nitroarenes over a palladium catalyst follows the Haber mechanism , a cascade of sequential hydrogenations[3].

  • Direct Pathway (Desired): The nitro group (-NO₂) is reduced to a nitroso intermediate (-NO), which is rapidly hydrogenated to an N-arylhydroxylamine (-NHOH). The final cleavage of the N-O bond yields the primary aniline (-NH₂)[4].

  • Condensation Pathway (Undesired): If the local concentration of the nitroso intermediate is too high, it can condense with the hydroxylamine intermediate to form azoxy, azo, and hydrazo dimers[3].

HaberMechanism Nitro Ethyl 2-nitro-4,6-dimethoxybenzoate (Ar-NO₂) Nitroso Nitrosoarene Intermediate (Ar-NO) Nitro->Nitroso + H₂, - H₂O (Pd Surface) Hydroxyl N-Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + H₂ Cond Condensation Byproducts (Azoxy / Azo Dimers) Nitroso->Cond + Ar-NHOH (Side Reaction) Amine Ethyl 2-amino-4,6-dimethoxybenzoate (Ar-NH₂) Hydroxyl->Amine + H₂, - H₂O (Rate Limiting) Cond->Amine Slow Hydrogenolysis

Fig 1: Haber mechanism for nitroarene reduction showing direct and condensation pathways.

Causality Behind Experimental Choices
  • Solvent Selection (Ethanol / Ethyl Acetate): Methanol is strictly avoided to prevent acid/base-catalyzed transesterification of the ethyl ester. A mixture of Ethanol and Ethyl Acetate is optimal. Ethyl acetate provides superior hydrogen gas solubility, while ethanol acts as a proton shuttle, accelerating the rate-limiting reduction of the hydroxylamine intermediate to the final amine[5].

  • Mass Transfer vs. Thermodynamics: The reaction is highly exothermic. In standard batch reactors, localized heating can drive the undesired condensation pathway. Continuous flow systems mitigate this by offering superior heat dissipation and mass transfer, allowing for higher temperatures without byproduct formation[6].

SyntheticWorkflow N Nitro Precursor H Catalytic Hydrogenation N->H H₂, Pd/C Solvent A Aniline Derivative H->A Filtration & Concentration Q Quinazoline Kinase Inhibitor A->Q Formamidine acetate 120 °C Cyclization

Fig 2: Synthetic workflow from nitro precursor to quinazoline kinase inhibitor.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes when transitioning this specific substrate from batch to continuous flow architectures. Flow chemistry allows for "telescoping" the synthesis directly into the next cyclization step[6].

ParameterProtocol A: Batch (Parr Reactor)Protocol B: Continuous Flow
Catalyst System 10% Pd/C (50% wet), 5 mol%5% Pd/Al₂O₃ (Packed Bed Cartridge)
Solvent Matrix Ethanol / Ethyl Acetate (1:1)Ethyl Acetate (100%)
Operating Temperature 25 °C (Requires active cooling)60 °C (Isothermal control)
Hydrogen Pressure 40 psi (2.7 bar)100 psi (6.9 bar)
Reaction Time 4 – 6 hours5 – 8 minutes (Residence Time)
Substrate Conversion > 99%> 99.5%
Isolated Yield 92 – 94%97 – 98%
Impurity Profile ~1.5% Hydroxylamine, trace dimers< 0.5% Total impurities

Experimental Methodologies

Protocol A: Batch Hydrogenation (Self-Validating System)

This protocol is designed for 10–50 gram scale synthesis using a standard Parr hydrogenator.

  • Catalyst Preparation (Safety Critical): To a thoroughly purged, argon-flushed pressure vessel, add 10% Pd/C (5 mol% relative to substrate). Causality: Always use 50% water-wet catalyst or pre-wet dry catalyst with toluene/water before introducing flammable solvents to prevent pyrophoric ignition.

  • Substrate Loading: Dissolve Ethyl 2-nitro-4,6-dimethoxybenzoate (1.0 eq) in a 1:1 mixture of absolute Ethanol and Ethyl Acetate (approx. 10 mL per gram of substrate). Transfer the solution to the reaction vessel.

  • Atmosphere Exchange: Seal the vessel. Purge the headspace with Nitrogen (3 cycles of pressurizing to 30 psi and venting), followed by Hydrogen gas (3 cycles).

  • Reaction Execution: Pressurize the vessel to 40 psi with H₂. Initiate vigorous mechanical stirring (800+ RPM) to overcome gas-liquid mass transfer limitations. Maintain the internal temperature at 25 °C using a cooling jacket.

  • In-Process Control (IPC): After 4 hours, halt stirring, vent safely, and sample the reaction. Analyze via HPLC. Self-Validation Check: Do not terminate the reaction based solely on the disappearance of the nitro starting material. You must verify that the N-arylhydroxylamine intermediate is < 1% AUC. If > 1%, re-pressurize and stir for an additional 2 hours.

  • Workup: Purge the vessel with Nitrogen. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad generously with Ethyl Acetate. Warning: Do not allow the filtered Pd/C cake to dry out in the air; keep it wet with water to prevent fires.

  • Isolation: Concentrate the filtrate under reduced pressure to afford Ethyl 2-amino-4,6-dimethoxybenzoate as a pale yellow solid.

Protocol B: Continuous Flow Hydrogenation

This protocol utilizes a trickle-bed flow reactor (e.g., ThalesNano H-Cube or equivalent) for rapid, scalable throughput.

  • System Priming: Equip the flow reactor with a 5% Pd/Al₂O₃ packed-bed cartridge (CatCart). Prime the system with pure Ethyl Acetate at a flow rate of 1.0 mL/min.

  • Parameter Initialization: Set the system pressure to 100 psi (Full H₂ mode) and the reactor heater to 60 °C. Allow the system to reach steady-state equilibrium.

  • Substrate Introduction: Prepare a 0.1 M to 0.5 M solution of Ethyl 2-nitro-4,6-dimethoxybenzoate in Ethyl Acetate. Switch the inlet valve from the solvent reservoir to the substrate solution.

  • Collection & Telescoping: Discard the first 2 reactor volumes (dead volume). Collect the steady-state output. The high surface-area-to-volume ratio of the packed bed ensures complete conversion to the amine within a 5-minute residence time[4]. The highly pure effluent can be directly telescoped into a cyclization reactor with formamidine acetate to form the quinazoline core[1].

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives MDPI[Link]

  • Structure and Reactivity of Supported Hybrid Platinum Nanoparticles for the Flow Hydrogenation of Functionalized Nitroaromatics Politecnico di Milano[Link]

  • US 2005/0054662 A1 - Substituted quinazoline derivatives as inhibitors of aurora kinases Google P
  • Adsorption-Dependent H₂O Effect for Nitrobenzene Hydrogenation to Aniline over Pt and Ni Catalysts ACS Publications [Link]

Sources

Method

Application Note: Ester Hydrolysis Procedures for Highly Sterically Hindered Ethyl 2-amino-4,6-dimethoxybenzoate

Introduction & Mechanistic Rationale The synthesis of 2-amino-4,6-dimethoxybenzoic acid from its ethyl ester precursor is a critical transformation in the development of various pharmaceuticals, including BRD4 and PARP1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 2-amino-4,6-dimethoxybenzoic acid from its ethyl ester precursor is a critical transformation in the development of various pharmaceuticals, including BRD4 and PARP1 dual-target inhibitors for breast cancer therapy[1]. However, the hydrolysis of Ethyl 2-amino-4,6-dimethoxybenzoate presents a formidable challenge to synthetic chemists due to a combination of severe steric hindrance and electronic deactivation.

The Steric and Electronic Challenge

In standard base-catalyzed ester hydrolysis ( BAC​2 mechanism), a hydroxide nucleophile must attack the carbonyl carbon to form a tetrahedral intermediate. In Ethyl 2-amino-4,6-dimethoxybenzoate, the ester group at position 1 is flanked by an amino group at position 2 and a methoxy group at position 6. This 2,6-disubstitution pattern creates an extreme steric shield, physically blocking the trajectory of incoming nucleophiles[2].

Furthermore, the strong electron-donating resonance effects (+R) of both the −NH2​ and −OCH3​ groups significantly reduce the electrophilicity of the carbonyl carbon. While harsh acidic hydrolysis (e.g., concentrated H2​SO4​ ) is sometimes employed for hindered esters[3], the highly electron-rich nature of the 2-amino-4,6-dimethoxy aromatic ring makes it uniquely susceptible to protodecarboxylation and ether cleavage under strongly acidic conditions. Therefore, specialized, mild, or highly driven basic cleavage methods are required.

Comparative Methodological Data

To address these challenges, three distinct hydrolysis pathways have been validated. The table below summarizes the quantitative data and operational parameters for each method, allowing researchers to select the optimal protocol based on their scale and available reagents.

MethodReagents & SolventTemp (°C)Time (h)Typical YieldKey Mechanistic Advantage
A. Harsh Alkaline NaOH (5 eq), EtOH / H2​O 80 (Reflux)16–2460–70%Utilizes high thermal energy to force tetrahedral intermediate formation.
B. KOTMS Cleavage KOTMS (3 eq), Anhydrous THF504–885–95%Proceeds via a highly nucleophilic silanolate attack under mild, anhydrous conditions[4].
C. TBAH Hydrolysis Dry TBAH (3 eq), THF25 (RT)2–480–90%Generates a "naked" hydroxide ion free from tight ion-pairing, easily penetrating steric bulk[5].

Experimental Protocols

The following protocols are designed as self-validating systems. Researchers must monitor reaction progress via TLC (Thin-Layer Chromatography) and strictly adhere to the pH guidelines during workup to prevent product degradation.

Protocol A: Harsh Alkaline Hydrolysis (Thermal Brute-Force)

This is the classical approach, relying on prolonged high-temperature exposure to overcome the activation energy barrier.

  • Reaction Setup : In a round-bottom flask, dissolve 1.0 equivalent of Ethyl 2-amino-4,6-dimethoxybenzoate in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Base Addition : Add 5.0 equivalents of Sodium Hydroxide (NaOH) pellets.

    • Causality: A massive excess of base is required to drive the unfavorable equilibrium of the sterically hindered BAC​2 pathway forward.

  • Reflux : Attach a reflux condenser and heat the mixture to 80°C for 16–24 hours. Monitor by TLC (Hexanes:EtOAc 7:3) until the starting material spot ( Rf​≈0.6 ) is completely consumed.

  • Controlled Workup (Critical) : Cool the mixture to 0°C in an ice bath. Evaporate the ethanol under reduced pressure. Dilute the aqueous layer with cold water and slowly titrate with 1M HCl until the pH reaches 4.5 to 5.0 .

    • Causality: The product is an electron-rich anthranilic acid derivative. Dropping the pH below 3.0 will trigger rapid protodecarboxylation, destroying the product.

  • Isolation : Extract the precipitated acid with Ethyl Acetate (3x). Wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: KOTMS-Mediated Anhydrous Cleavage

Potassium trimethylsilanolate (KOTMS) is a highly effective, organic-soluble reagent for converting sterically hindered esters to carboxylic acids without aqueous heating[4].

  • Anhydrous Setup : Purge a dry flask with Argon. Dissolve 1.0 eq of the ester in anhydrous THF (0.1 M).

    • Causality: KOTMS is highly hygroscopic. The presence of water will prematurely hydrolyze the reagent into hexamethyldisiloxane and standard KOH, negating its specialized nucleophilic properties[4].

  • Reagent Addition : Add 3.0 eq of KOTMS powder in one portion.

  • Heating : Stir the homogeneous solution at 50°C for 4–8 hours. The reaction is self-validating; the solution will gradually become cloudy as the potassium salt of the carboxylic acid precipitates.

  • Quenching : Cool to room temperature and quench with a saturated aqueous solution of Ammonium Chloride ( NH4​Cl ).

    • Causality: NH4​Cl provides a mild, buffered acidic environment (pH ~5.5) that safely protonates the carboxylate without risking decarboxylation.

  • Isolation : Extract with Dichloromethane (DCM), dry, and concentrate to yield the pure acid.

Protocol C: Phase-Transfer TBAH-Assisted Hydrolysis

Tetrabutylammonium hydroxide (TBAH) provides exceptional reactivity at room temperature by generating a highly active hydroxide species[5].

  • Reaction Setup : Dissolve 1.0 eq of the ester in THF (0.2 M).

  • TBAH Addition : Add 3.0 eq of dry TBAH (or a 40% aqueous TBAH solution if dry is unavailable, though dry yields faster kinetics).

    • Causality: The massive tetrabutylammonium cation prevents tight ion-pairing with the hydroxide anion. This creates a highly reactive "naked" hydroxide that can easily penetrate the steric shield of the 2,6-disubstituted aromatic ring[5].

  • Stirring : Stir at room temperature (25°C) for 2–4 hours. Monitor via TLC.

  • Workup : Once complete, concentrate the THF in vacuo. Dilute the residue with water, cool to 0°C, and carefully acidify to pH 4.5 using 10% Citric Acid solution. Extract with EtOAc to isolate the product.

Workflow Visualization

G SM Ethyl 2-amino-4,6-dimethoxybenzoate (Highly Sterically Hindered) Steric Steric Shielding (2-NH2 & 6-OCH3 groups) SM->Steric Path1 Method A: Harsh Alkaline (NaOH, EtOH, Reflux, 24h) Steric->Path1 Overcomes via Thermal Energy Path2 Method B: KOTMS Cleavage (Anhydrous THF, 50°C, 6h) Steric->Path2 Overcomes via SN2/BAC2 Path3 Method C: TBAH Hydrolysis (Dry TBAH, THF, RT, 4h) Steric->Path3 Overcomes via 'Naked' OH- Prod 2-amino-4,6-dimethoxybenzoic acid (Target Product) Path1->Prod Path2->Prod Path3->Prod

Fig 1. Divergent hydrolysis pathways overcoming the steric shielding of the 2,6-disubstituted ester.

References

  • Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. National Institutes of Health (NIH).[Link]

  • Ester hydrolysis in concentrated sulfuric acid. ResearchGate.[Link]

  • Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Croatica Chemica Acta. [Link]

Sources

Application

One-pot synthesis strategies involving dimethoxybenzoate esters

Application Note: Advanced One-Pot Synthesis Strategies Utilizing Dimethoxybenzoate Esters Executive Summary Dimethoxybenzoate esters are highly versatile building blocks in modern organic synthesis. The electron-donatin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced One-Pot Synthesis Strategies Utilizing Dimethoxybenzoate Esters

Executive Summary

Dimethoxybenzoate esters are highly versatile building blocks in modern organic synthesis. The electron-donating effect of the methoxy groups activates the aromatic ring for regioselective functionalization, while the ester moiety serves as an excellent electrophile or internal trapping agent. This application note details three distinct, field-proven one-pot methodologies that leverage these properties to synthesize complex active pharmaceutical ingredient (API) scaffolds, natural product cores, and functionalized tertiary alcohols. By telescoping multiple transformations into single-pot operations, these protocols significantly reduce E-factors, minimize intermediate isolation, and maximize overall yield.

Mechanistic Rationale & Pathway Divergence

The strategic value of dimethoxybenzoate esters lies in their dual reactivity profile:

  • Ring Activation: The methoxy groups (e.g., at the 3,5- or 2,5- positions) strongly enrich the aromatic π -system, directing electrophilic attacks with high regioselectivity and stabilizing transient cationic intermediates.

  • Ester Electrophilicity: The benzoate ester acts as an internal nucleophile acceptor during cascade cyclization events (e.g., lactonization to phthalides or condensation to quinazolinones) or as a primary electrophile for ultrafast organometallic additions.

G A Dimethoxybenzoate Esters B Methyl 2-amino-4,5- dimethoxybenzoate A->B C Methyl 3,5- dimethoxybenzoate A->C H Methyl 2,5- dimethoxybenzoate A->H D Dry HCl Condensation (+ Chloroacetonitrile) B->D E CuBr2-Mediated Cascade (+ Methanol) C->E I Nucleophilic Addition (+ Organolithium, H2O) H->I F Quinazolin-4-ols (API Scaffolds) D->F G Phthalide Cores (Natural Products) E->G J Tertiary Alcohols (Building Blocks) I->J

Divergent one-pot synthetic pathways from dimethoxybenzoate ester scaffolds.

Protocol I: One-Pot Condensation to Quinazolin-4-ols

Target Scaffold: 2-(Chloromethyl)-6,7-dimethoxyquinazolin-4-ol Reference Application: Synthesis of antihyperlipidemic agents .

Causality & Experimental Design: The synthesis of the quinazolinone core typically requires multi-step protection/deprotection sequences. However, utilizing methyl 2-amino-4,5-dimethoxybenzoate allows for a direct, one-pot condensation with chloroacetonitrile. The use of dry HCl gas is the critical success factor. Aqueous acids would hydrolyze the sensitive chloroacetonitrile. Dry HCl acts strictly as a Lewis/Brønsted acid, protonating the nitrile nitrogen to generate a highly electrophilic nitrilium species. The electron-rich aromatic ring enhances the nucleophilicity of the ortho-amino group, which attacks the activated nitrile to form an amidine intermediate. The spatial proximity of the methyl ester then drives a spontaneous intramolecular acyl substitution, ejecting methanol and yielding the thermodynamically stable quinazolin-4-ol core[1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a gas inlet, dissolve methyl 2-amino-4,5-dimethoxybenzoate (1.0 equiv) in anhydrous 1,4-dioxane.

  • Reagent Addition: Add chloroacetonitrile (1.2 equiv) dropwise at room temperature under continuous stirring.

  • Catalysis: Bubble strictly anhydrous HCl gas (generated via H₂SO₄ dropping onto NaCl and passed through a CaCl₂ drying tube) through the reaction mixture for 2–3 hours. Maintain the temperature between 0–5 °C using an ice bath to prevent side reactions.

  • Cyclization: Gradually warm the mixture to 80 °C and reflux for 4 hours. The intermediate amidine will cyclize, precipitating the product.

  • Workup: Cool the mixture, pour over crushed ice, and neutralize with saturated NaHCO₃. Filter the resulting solid, wash with cold water, and recrystallize from ethanol.

Self-Validating Checkpoint: Monitor the reaction via FTIR. The disappearance of the ester carbonyl stretch ( 1710 cm⁻¹) and the emergence of the quinazolinone amide C=O stretch ( 1660–1680 cm⁻¹) confirms successful cyclization.

Protocol II: CuBr₂-Mediated Cascade to Phthalide Cores

Target Scaffold: 6-Bromo-5,7-dimethoxyphthalide derivatives Reference Application: Total synthesis of Hericium geranyl-resorcinols 2[2].

Causality & Experimental Design: Phthalide cores are ubiquitous in bioactive natural products. Starting from methyl 3,5-dimethoxybenzoate, a tailored one-pot sequence mediated by CuBr₂ and methanol constructs this core without isolating hazardous intermediates. CuBr₂ acts as both a mild oxidant and a regioselective brominating agent. The highly electron-rich 3,5-dimethoxy system undergoes rapid electrophilic bromination. Subsequent methanol insertion and spontaneous lactonization occur because the rigid, five-membered phthalide ring is thermodynamically favored over the open-chain ester intermediate. Telescoping these steps prevents the degradation of the highly reactive brominated intermediates[2].

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 3,5-dimethoxybenzoate (1.0 equiv) in a solvent mixture of CH₂Cl₂ and anhydrous methanol (1:1 v/v).

  • Activation: Add CuBr₂ (2.5 equiv) in a single portion. Stir the dark green suspension vigorously at room temperature.

  • Cascade Initiation: Heat the mixture to 60 °C. The reaction will proceed through regioselective bromination followed by aromatization and deprotective lactonization.

  • Monitoring: Stir for 6–12 hours. The reaction color will shift as the Cu(II) is reduced to Cu(I) species.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to complex the copper salts. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient) to isolate the functionalized phthalide.

Self-Validating Checkpoint: Mass spectrometry (LC-MS) of the crude mixture will show a characteristic 1:1 isotopic pattern (M / M+2) indicative of mono-bromination, alongside a mass shift corresponding to the loss of methanol during lactonization.

Protocol III: Ultrafast Aqueous Nucleophilic Addition

Target Scaffold: Highly functionalized tertiary alcohols Reference Application: Green synthesis of tertiary alcohols via polarized organometallics 3[3].

Causality & Experimental Design: Organolithium additions to esters typically require strictly anhydrous, cryogenic conditions ( −78 °C) under inert atmospheres. However, methyl 2,5-dimethoxybenzoate can undergo ultrafast nucleophilic addition in water or Deep Eutectic Solvents (DES) under ambient air. By rapidly introducing the organolithium reagent into an aqueous suspension of the ester, an emulsion is formed. The kinetic rate of the nucleophilic attack on the highly activated dimethoxybenzoate carbonyl at the water-organic interface outpaces the background hydrolysis of the organometallic reagent. This allows the one-pot formation of tertiary alcohols in seconds, drastically reducing energy consumption and solvent waste[3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL open-air Schlenk-like flask, add methyl 2,5-dimethoxybenzoate (0.5 mmol) to 1.0 mL of deionized water. Stir vigorously to create a fine suspension/emulsion.

  • Ultrafast Addition: Using a syringe, rapidly inject the organolithium reagent (e.g., PhLi, 2.5 equiv, 2.0 M solution) directly into the vigorously stirring aqueous mixture at room temperature.

  • Reaction Phase: Allow the mixture to stir for exactly 20 seconds. Localized bubbling will occur due to competitive hydrolysis, but the primary nucleophilic addition is near-instantaneous.

  • Quenching & Workup: Dilute the mixture immediately with 2 mL of water to fully quench any unreacted organometallic species. Extract the product with cyclopentyl methyl ether (CPME) (3 × 3 mL).

  • Isolation: Evaporate the volatiles under reduced pressure and purify via short-plug silica gel chromatography to yield the tertiary alcohol.

Self-Validating Checkpoint: Visual observation is key; the reaction is complete when the vigorous localized bubbling ceases. ¹³C NMR will confirm success via the disappearance of the ester carbonyl resonance ( 166 ppm) and the appearance of the tertiary alcohol quaternary carbon ( 75–80 ppm).

Quantitative Data Presentation

The following table summarizes the key metrics for the three one-pot strategies, highlighting their efficiency and green chemistry profiles.

Reaction ProtocolSubstrateKey ReagentsReaction TimeYield RangeTarget Scaffold
Condensation Methyl 2-amino-4,5-dimethoxybenzoateDry HCl, Chloroacetonitrile2–4 h75–85%Quinazolin-4-ols
CuBr₂ Cascade Methyl 3,5-dimethoxybenzoateCuBr₂, MeOH6–12 h55–65%Phthalide Cores
Aqueous Addition Methyl 2,5-dimethoxybenzoateOrganolithium, H₂O20 seconds80–95%Tertiary Alcohols

References

  • Arabian Journal of Chemistry : Synthesis and antihyperlipidemic activity of some novel 4-substituted-2-substitutedmethyltriazino[6,1-b]quinazolin-10-ones and 2,4-disubstituted-6,7-dimethoxy quinazoline. 1

  • Thieme Connect : Total Synthesis of Geranyl-Resorcinols Isolated from Mushrooms of Genus Hericium. 2

  • UniBa : Expeditious and practical synthesis of tertiary alcohols from esters enabled by highly polarized organometallic compounds under air. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with Ethyl 2-amino-4,6-dimethoxybenzoate

Welcome to the Technical Support Center for Ethyl 2-amino-4,6-dimethoxybenzoate (CAS: 1183295-84-2). This compound is frequently utilized as a critical intermediate in drug development and chemical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 2-amino-4,6-dimethoxybenzoate (CAS: 1183295-84-2). This compound is frequently utilized as a critical intermediate in drug development and chemical synthesis. However, its unique structural properties often present severe aqueous solubility challenges during in vitro assays and in vivo formulations.

This guide provides researchers and formulation scientists with field-proven, causality-driven troubleshooting protocols to overcome these barriers.

Physicochemical Root Cause Analysis (The "Why")

To solve a solubility problem, we must first understand the molecular thermodynamics at play. Why is Ethyl 2-amino-4,6-dimethoxybenzoate so difficult to dissolve in water?

  • High Lipophilicity: The core structure contains an aromatic ring substituted with an ethyl ester and two methoxy groups. These bulky, hydrophobic groups dominate the molecule's hydration energy, making the formation of an aqueous cavity thermodynamically unfavorable.

  • Suppressed Basicity (pKa): Researchers often attempt to dissolve amines by lowering the pH to form a soluble hydrochloride salt. However, the primary amine in this molecule is an aniline derivative. The ortho-ester group exerts strong electron-withdrawing resonance (-M) and inductive (-I) effects, while the meta-methoxy groups further withdraw electron density via inductive effects. This drastically reduces the basicity of the nitrogen. Based on structural analogs like methyl anthranilate (pKa ~2.32), the conjugate acid of this compound will only form at an extremely low pH[1].

  • Hydrolytic Instability at Extreme pH: Attempting to force solubility by dropping the pH below 2.0 to protonate the amine risks acid-catalyzed ester hydrolysis, which will permanently degrade your compound into 2-amino-4,6-dimethoxybenzoic acid[2].

Quantitative Solubility Profiles
Solvent SystemEstimated SolubilityApplication / Recommendation
Aqueous Buffer (pH 7.4) < 0.1 mg/mLNot recommended as a primary solvent.
0.1 M HCl (pH 1.0) ~1.0 - 5.0 mg/mLHigh risk of ester hydrolysis; avoid for long-term storage.
100% DMSO > 50 mg/mLExcellent for creating concentrated in vitro stock solutions.
PEG 400 > 20 mg/mLIdeal co-solvent for in vivo formulations.
20% HP-β-CD in Saline 2.0 - 10.0 mg/mLBest for biocompatible in vivo dosing (IV/PO).

Decision Workflow for Solubility Optimization

SolubilityWorkflow Start Solid Ethyl 2-amino- 4,6-dimethoxybenzoate Assess Determine Application & Target Concentration Start->Assess InVitro In Vitro Assays (< 100 µM) Assess->InVitro InVivo In Vivo Dosing (> 1 mg/mL) Assess->InVivo Chem Chemical Synthesis (High Conc.) Assess->Chem DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Formulation Co-solvent System (e.g., 10% EtOH, 40% PEG400, 50% Water) InVivo->Formulation Cyclo Complexation (20% HP-β-CD in Saline) InVivo->Cyclo OrgSolv Use DCM, EtOAc, or Methanol Chem->OrgSolv Buffer Dilute in Aqueous Buffer (Max 1% DMSO) DMSO->Buffer Precip Precipitation? Buffer->Precip Tween Add 0.1% Tween-20 or 1% BSA Precip->Tween Yes AssayReady Proceed to Assay Precip->AssayReady No Tween->Buffer DoseReady Proceed to Dosing Formulation->DoseReady Cyclo->DoseReady

Decision tree for resolving solubility issues with Ethyl 2-amino-4,6-dimethoxybenzoate.

Experimental Protocols & Troubleshooting Guides

Protocol A: In Vitro Biological Assays (Cell Culture / Enzymatic)

The Problem: The compound precipitates upon dilution from a DMSO stock into an aqueous assay buffer. The Causality: The rapid "solvent shift" causes the highly lipophilic compound to nucleate and aggregate before it can partition into biological targets, leading to false negatives or scattered data.

Step-by-Step Self-Validating Protocol:

  • Stock Preparation: Prepare a 20 mM stock solution in 100% anhydrous DMSO.

    • Validation: The solution must be optically clear. If cloudy, warm to 37°C for 5 minutes and vortex.

  • Buffer Modification: Pre-warm the aqueous assay buffer (e.g., PBS or DMEM) to 37°C. Add a carrier protein (e.g., 1% Bovine Serum Albumin - BSA) or a non-ionic surfactant (e.g., 0.1% Tween-20).

    • Causality: BSA binds lipophilic molecules, acting as a thermodynamic sink that prevents nucleation.

  • Dilution: Slowly add the DMSO stock into the vigorously vortexed buffer to achieve a final DMSO concentration of ≤ 1% (v/v). Never add the buffer to the DMSO stock.

  • Validation Step: Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 indicates colloidal aggregation. If the OD600 is high, discard the solution and increase the BSA concentration in Step 2.

Protocol B: In Vivo Dosing Formulations (Rodent PK/PD)

The Problem: Achieving high concentrations (>2 mg/mL) for oral (PO) or intravenous (IV) dosing without using toxic levels of organic solvents. The Causality: Cyclodextrins form inclusion complexes by encapsulating the hydrophobic aromatic ring and methoxy groups within their hydrophobic cavity, while their hydrophilic exterior ensures aqueous solubility and biocompatibility[3].

Step-by-Step Self-Validating Protocol:

  • Vehicle Preparation: Weigh 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 800 µL of sterile saline to create a 20% (w/v) solution.

  • Addition: Add 2 mg of Ethyl 2-amino-4,6-dimethoxybenzoate directly to the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath at room temperature for 30–45 minutes. The mechanical energy facilitates the host-guest complexation.

  • Validation Step: Centrifuge the mixture at 10,000 x g for 5 minutes. If a visible pellet forms, the compound has exceeded the complexation capacity of the cyclodextrin. Filter the supernatant through a 0.22 µm PVDF syringe filter and quantify the exact dissolved concentration via HPLC prior to dosing.

Frequently Asked Questions (FAQs)

Q1: Can I just make the hydrochloride (HCl) salt to improve water solubility? A1: We strongly advise against this. Due to the low pKa of the ortho-ester aniline system, the amine will only remain protonated at a pH < 2. If you dissolve the HCl salt in a physiological pH 7.4 buffer, it will immediately deprotonate and precipitate as the free base. Furthermore, prolonged exposure to pH < 2 will induce ester hydrolysis[2].

Q2: My compound crashed out during an in vitro assay preparation. Can I heat it to rescue the solution? A2: Once macroscopic precipitation occurs in an aqueous buffer, it is thermodynamically difficult to redissolve without adding excessive organic solvents. Discard the precipitated dilution. For your next attempt, ensure you are using the "solvent shift" method correctly: always add the DMSO stock to the buffer containing BSA/Tween-20 under rapid vortexing.

Q3: What is the best solvent for NMR or chemical synthesis? A3: For synthetic applications where aqueous biocompatibility is not required, Ethyl 2-amino-4,6-dimethoxybenzoate is highly soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol. For 1H-NMR, CDCl3 or DMSO-d6 are excellent choices, providing >50 mg/mL solubility with sharp resolution.

References

  • [1] Title: Showing Compound Methyl anthranilate (FDB000897) | Source: FooDB | URL:[Link]

  • [3] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Source: National Center for Biotechnology Information (PMC) | URL:[Link]

  • [2] Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres | Source: National Center for Biotechnology Information (PMC) | URL:[Link]

Sources

Optimization

Minimizing side reactions during Ethyl 2-amino-4,6-dimethoxybenzoate processing

Welcome to the Technical Support Center for the processing and synthesis of Ethyl 2-amino-4,6-dimethoxybenzoate . This compound is a highly versatile building block, frequently utilized as a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the processing and synthesis of Ethyl 2-amino-4,6-dimethoxybenzoate . This compound is a highly versatile building block, frequently utilized as a critical intermediate in the synthesis of complex heterocyclic therapeutics, such as quinazoline-based Aurora kinase inhibitors[1].

However, its unique structural features—an electron-rich dimethoxy-substituted aromatic ring coupled with an ortho-amino ester motif—make it highly susceptible to specific side reactions. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind common experimental failures and provide self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my ethyl ester spontaneously hydrolyzing to 2-amino-4,6-dimethoxybenzoic acid during aqueous workup, even at neutral pH?

The Causality: You are observing intramolecular general base-catalyzed ester hydrolysis . Unlike standard esters that require strong acidic or basic conditions to hydrolyze, 2-aminobenzoate esters possess a neighboring amine group that acts as an internal base. In the pH range of 4 to 8, the neutral amine assists in the deprotonation of an attacking water molecule, drastically lowering the activation energy for hydrolysis. The Solution: Avoid prolonged exposure to aqueous environments within the pH 4–8 window. If an aqueous workup is mandatory, perform it rapidly at a pH > 8 (where the intramolecular mechanism is outcompeted by standard, slower intermolecular kinetics, provided temperature is kept low) or < 4 (where the amine is protonated and catalytically inactive). Ideally, transition to strictly anhydrous isolation techniques.

Q2: My reaction mixture turns dark brown or black when left open to the air. What is driving this degradation?

The Causality: The aniline moiety (the 2-amino group) on an electron-rich aromatic ring is highly susceptible to oxidative polymerization . In the presence of atmospheric oxygen, aminoaromatic compounds readily oxidize to form reactive radical intermediates, which subsequently polymerize into recalcitrant azo, azoxy, or macromolecular polymeric species[2]. The Solution: You must treat this intermediate with strict anaerobic protocols. Degas all solvents and maintain a continuous argon or nitrogen blanket during reaction setups and reflux conditions[2].

Q3: During a downstream cyclization step using Lewis acids, I am losing mass and LC-MS shows highly polar, hydroxylated byproducts.

The Causality: You are triggering unwanted demethylation . The methoxy groups at the 4 and 6 positions are electron-donating and sterically accessible. When exposed to strong Lewis acids (such as Boron tribromide, BBr3​ , or Aluminum chloride, AlCl3​ ), the Lewis acid coordinates with the methoxy oxygen, facilitating the cleavage of the methyl ether to yield a phenol[3]. The Solution: If your downstream chemistry requires Lewis acid catalysis, substitute aggressive reagents like BBr3​ with milder alternatives (e.g., ZnCl2​ ), or utilize alternative cyclization pathways that do not rely on Lewis acids, such as high-temperature amidation with formamidine acetate[1].

Q4: I ran an acid-catalyzed reaction using methanol as my solvent, and my isolated product mass is exactly 14 Da lower than expected.

The Causality: You have inadvertently performed a transesterification [4]. Under acidic (or basic) conditions, the ester carbonyl is activated. If methanol is used as the solvent, it acts in massive stoichiometric excess as a nucleophile, displacing the ethoxy group and converting your ethyl ester into a methyl ester (a loss of one -CH2​- unit, or 14 Da)[4]. The Solution: Always match your alcoholic solvent to your ester alkyl group. For an ethyl ester, use ethanol. Alternatively, use non-nucleophilic aprotic solvents like 2-methoxyethanol, THF, or DMF[1].

Part 2: Mechanistic and Workflow Visualizations

To conceptualize the competing pathways during processing, refer to the mechanistic divergence diagram below.

G A Ethyl 2-amino-4,6- dimethoxybenzoate B Intramolecular General Base Catalysis (pH 4-8) A->B Aqueous Conditions D Amidation / Cyclization (Desired Pathway) A->D Anhydrous Conditions C 2-amino-4,6- dimethoxybenzoic acid (Hydrolysis Byproduct) B->C Neighboring Amine Assistance E Quinazoline Derivative D->E Formamidine Acetate

Mechanistic divergence: Intramolecular hydrolysis vs. desired quinazoline cyclization.

Workflow Step1 1. Solvent Selection Avoid Methanol Use Ethanol or Aprotic Step2 2. Atmospheric Control Degas Solvents Argon/N2 Blanket Step1->Step2 Step3 3. Reagent Addition Avoid Strong Lewis Acids Step2->Step3 Step4 4. Product Isolation Anhydrous Workup Flash Chromatography Step3->Step4

Optimized processing workflow to mitigate transesterification, oxidation, and demethylation.

Part 3: Quantitative Data & Mitigation Strategies

The following table summarizes the quantitative impact of the aforementioned side reactions and establishes the operational boundaries required to maintain structural integrity.

Side ReactionPrimary Catalyst / DriverMechanistic SignatureOperational Boundary / Mitigation
Intramolecular Hydrolysis Aqueous media (pH 4–8)Rapid cleavage of ethyl ester via internal amine assistance.Keep pH < 4 or > 8 during aqueous workup; prefer anhydrous isolation.
Oxidative Polymerization Atmospheric O2​ Formation of dark, insoluble macromolecular species[2].Sparge solvents with Argon for 15 min; maintain inert atmosphere.
Demethylation Strong Lewis Acids ( BBr3​ , AlCl3​ )Cleavage of 4,6-methoxy groups yielding polar phenolic byproducts[3].Restrict Lewis acid use; employ thermal cyclization routes instead.
Transesterification Methanol + Acid/BaseMass shift of -14 Da (Ethyl Methyl ester)[4].Exclusively use Ethanol or aprotic solvents (e.g., THF, DMF).

Part 4: Self-Validating Experimental Protocol

To ensure a high-fidelity conversion of Ethyl 2-amino-4,6-dimethoxybenzoate into a downstream intermediate (e.g., 5,7-dimethoxy-3,4-dihydroquinazolin-4(3H)-one) without triggering the side reactions outlined above, follow this field-proven, self-validating methodology[1].

Protocol: Anhydrous Cyclization to Quinazoline Derivative

Objective: Convert the starting material to a quinazoline core while preventing hydrolysis, oxidation, and transesterification.

Step 1: System Preparation (Anti-Oxidation)

  • Flame-dry a 50 mL two-neck round-bottom flask under vacuum, then backfill with Argon.

  • Add 7 mL of 2-methoxyethanol (an aprotic, high-boiling solvent that prevents transesterification)[1].

  • Sparge the solvent with Argon for 15 minutes to displace dissolved oxygen, preventing aminoaromatic polymerization[2].

Step 2: Reagent Addition & Reaction (Anti-Demethylation & Anti-Hydrolysis)

  • Add 600 mg (approx. 2.66 mmol) of Ethyl 2-amino-4,6-dimethoxybenzoate to the degassed solvent.

  • Add 650 mg (approx. 6.24 mmol) of formamidine acetate[1]. Note: This reagent acts as both the carbon source for the cyclization and a mild buffer, avoiding the need for strong Lewis acids that cause demethylation.

  • Heat the mixture to 120 °C under a continuous Argon blanket for 16 hours[1].

  • Validation Check: Pull a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and run a rapid LC-MS. You should observe the depletion of the starting mass ( [M+H]+≈226 ) and the appearance of the cyclized product mass ( [M+H]+≈207 ).

Step 3: Anhydrous Isolation (Anti-Hydrolysis)

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo using a rotary evaporator to remove the 2-methoxyethanol. Do not add water to precipitate the product, as trace unreacted ester will rapidly hydrolyze.

  • Triturate the resulting crude residue with cold, anhydrous methanol or ethanol to remove unreacted formamidine acetate and impurities[1].

  • Filter the beige solid under a nitrogen stream and dry under high vacuum.

References

  • Source: Google Patents (WO2003055491A1)
  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters Source: Web IITD Sites URL:[Link]

  • Anaerobic Degradation of 2-aminobenzoate (Anthranilic Acid) by Denitrifying Bacteria Source: PubMed / ASM Journals URL:[Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols Source: MDPI URL:[Link]

  • Transesterification Source: Master Organic Chemistry URL:[Link]

Sources

Troubleshooting

Troubleshooting low purity in Ethyl 2-amino-4,6-dimethoxybenzoate production

Welcome to the technical support resource for the synthesis of Ethyl 2-amino-4,6-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of Ethyl 2-amino-4,6-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its synthesis, with a focus on achieving high purity.

Assumed Synthetic Pathway

The synthesis of Ethyl 2-amino-4,6-dimethoxybenzoate (Target Compound 3 ) is typically achieved via a two-step process starting from 2-nitro-4,6-dimethoxybenzoic acid (1 ). This pathway involves an initial esterification followed by the reduction of the nitro group. This guide is structured around troubleshooting issues that may arise during these two critical transformations.

Synthetic_Pathway cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Nitro Group Reduction Start 2-Nitro-4,6-dimethoxybenzoic Acid (1) Ester Ethyl 2-nitro-4,6-dimethoxybenzoate (2) Start->Ester Ethanol, H₂SO₄ (cat.) Reflux Product Ethyl 2-amino-4,6-dimethoxybenzoate (3) Ester->Product e.g., SnCl₂·2H₂O, Ethanol or H₂, Pd/C Reduction_Troubleshooting cluster_sncl2 SnCl₂ Troubleshooting cluster_h2pdc H₂/Pd/C Troubleshooting Start Incomplete Reduction Observed Method Which reduction method was used? Start->Method SnCl2 SnCl₂·2H₂O Method->SnCl2 Metal Salt H2_PdC H₂ / Pd/C Method->H2_PdC Catalytic Hydrogenation SnCl2_Cause1 Insufficient Stoichiometry? (Need ~5 eq.) SnCl2->SnCl2_Cause1 SnCl2_Cause2 Incorrect pH? (Reaction is acid-mediated) SnCl2->SnCl2_Cause2 H2_Cause1 Catalyst Poisoning? (Sulfur or other impurities) H2_PdC->H2_Cause1 H2_Cause2 Poor H₂ Delivery? (Leak in system, low pressure) H2_PdC->H2_Cause2 H2_Cause3 Deactivated Catalyst? (Old or improperly stored) H2_PdC->H2_Cause3 SnCl2_Solution Add more SnCl₂·2H₂O. Ensure acidic conditions. SnCl2_Cause1->SnCl2_Solution SnCl2_Cause2->SnCl2_Solution H2_Solution Use fresh, high-quality catalyst. Check H₂ balloon/pressure. Ensure vigorous stirring. H2_Cause1->H2_Solution H2_Cause2->H2_Solution H2_Cause3->H2_Solution

Optimization

Removing unreacted starting materials from Ethyl 2-amino-4,6-dimethoxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly functionalized aromatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly functionalized aromatic compounds. Ethyl 2-amino-4,6-dimethoxybenzoate is a critical building block in drug development and agrochemical synthesis. Its unique substitution pattern—an electron-withdrawing ester paired with two electron-donating methoxy groups—creates distinct physicochemical properties. Instead of defaulting to time-consuming column chromatography, we can exploit these properties to design highly efficient, scalable liquid-liquid extraction protocols.

This guide provides self-validating troubleshooting workflows to remove unreacted starting materials (SMs) based on the two most common synthetic routes: Fischer esterification and nitro-reduction.

Part 1: Physicochemical Properties & Separation Logic

To design a successful purification protocol, we must first understand the causality behind the molecular behavior. The table below summarizes the ionizable groups and pKa values that dictate our extraction strategies.

CompoundSynthetic RoleIonizable GrouppKa (approx.)Separation Strategy
Ethyl 2-amino-4,6-dimethoxybenzoate Target ProductWeakly basic amine~2.2 - 2.4Protonate with strong acid (2M HCl)
2-Amino-4,6-dimethoxybenzoic acid SM (Esterification)Carboxylic acid~5.1Deprotonate with mild base (NaHCO₃)
Ethyl 2-nitro-4,6-dimethoxybenzoate SM (Nitro-Reduction)None (Neutral)N/ARetain in organic phase during acid wash
Part 2: Troubleshooting Guides & FAQs
Q1: I synthesized the product via esterification, but my NMR shows unreacted 2-amino-4,6-dimethoxybenzoic acid. How do I remove it efficiently?

Expertise & Causality: In a Fischer esterification, the unreacted starting material possesses a free carboxylic acid group with a predicted pKa of ~5.1 1. Your target product is a neutral ester (the amine is too weakly basic to protonate at near-neutral pH). By treating the crude mixture with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃), you selectively deprotonate the carboxylic acid, converting it into a highly water-soluble sodium salt. The ester product remains entirely in the organic phase.

Self-Validating Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Neutralization: Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃.

  • Extraction & Validation: Shake vigorously, venting the funnel frequently. Self-validation step: Active CO₂ gas evolution confirms the neutralization of the unreacted acid SM and any residual acid catalyst. Once gas evolution ceases, neutralization is complete.

  • Separation: Allow the layers to separate. The unreacted SM is now in the aqueous layer. Drain and discard the aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure ester.

EsterificationPurification Start Crude Mixture in Organic Solvent (Product + Acid SM) Wash Wash with Sat. NaHCO3 (aq) & Separate Layers Start->Wash AqLayer Aqueous Layer (Sodium 2-amino-4,6-dimethoxybenzoate) Wash->AqLayer Deprotonated SM OrgLayer Organic Layer (Ethyl 2-amino-4,6-dimethoxybenzoate) Wash->OrgLayer Neutral Product Dry Dry over Na2SO4 & Filter OrgLayer->Dry Pure Concentrate in vacuo Pure Ester Product Dry->Pure

Fig 1: Acid-base extraction workflow for removing unreacted carboxylic acid starting material.

Q2: My nitro-reduction route left unreacted ethyl 2-nitro-4,6-dimethoxybenzoate. How can I separate these two neutral-looking esters?

Expertise & Causality: While both molecules are esters, the product contains an aniline-type amino group. Novice chemists often assume a standard 5% citric acid or 1M HCl wash is sufficient to extract the amine. However, the pKa of the conjugate acid of ethyl anthranilate derivatives is exceptionally low (around 2.2 to 2.4) 2. The electron-withdrawing ester group at the ortho position severely diminishes the basicity of the amine. Therefore, you must use a strong acid (e.g., 2M HCl) to force the amine into its water-soluble hydrochloride salt form, leaving the strictly neutral nitro SM in the organic layer. (Note: This logic also applies if you synthesized the product via amination of a halogenated SM).

Self-Validating Protocol:

  • Dissolution: Dissolve the crude mixture in DCM.

  • Acid Extraction: Extract with 2M HCl (aq) (3 x 30 mL). Self-validation step: Spot the organic layer on a TLC plate. The disappearance of the fluorescent amine product spot confirms successful protonation and transfer to the aqueous phase.

  • Separation: Separate the layers. Set aside the organic layer (this contains the unreacted nitro SM and can be discarded or recycled).

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches >8. Self-validation step: The clear aqueous layer will turn cloudy/milky as the free base product precipitates out of solution.

  • Recovery: Extract the basified aqueous layer with fresh DCM (3 x 30 mL) to pull the free amine back into an organic phase.

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the pure amine product.

NitroPurification Start Crude Mixture in DCM (Amine Product + Nitro SM) AcidExt Extract with 2M HCl (aq) & Separate Layers Start->AcidExt OrgLayer1 Organic Layer (Unreacted Nitro SM) AcidExt->OrgLayer1 Neutral SM AqLayer1 Aqueous Layer (Protonated Amine Product) AcidExt->AqLayer1 Salt Product Basify Basify with 2M NaOH (pH > 8) Extract with DCM AqLayer1->Basify OrgLayer2 New Organic Layer (Free Amine Product) Basify->OrgLayer2 Pure Dry & Concentrate Pure Amine Product OrgLayer2->Pure

Fig 2: Reverse acid-base extraction for separating weakly basic amine product from neutral nitro SM.

References
  • ChemBK. "2-AMINO-4,6-DIMETHOXY-BENZOIC ACID - Introduction and Properties." ChemBK Chemical Database. 1

  • Journal of Agricultural and Food Chemistry. "Quantitative Determination of Potent Flavor Compounds in Burgundy Pinot Noir Wines Using a Stable Isotope Dilution Assay" (Reference for pKa values of ethyl anthranilate derivatives). ACS Publications. 2

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Manufacturing of Ethyl 2-amino-4,6-dimethoxybenzoate

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of Ethyl 2-amino-4,6-dimethoxybenzoate (C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of Ethyl 2-amino-4,6-dimethoxybenzoate (CAS 1183295-84-2)[1].

This highly functionalized anthranilic acid ester is a critical building block in the synthesis of quinazolin-4(3H)-one derivatives. These derivatives act as potent dual-target inhibitors of BRD4 and PARP1, which are actively investigated for triple-negative breast cancer (TNBC) therapeutics[2][3]. Scaling up this molecule presents unique thermal, kinetic, and steric challenges. This guide provides field-proven methodologies to ensure process safety and high yields.

Part 1: Mechanistic Pathway & Workflow

The synthesis of Ethyl 2-amino-4,6-dimethoxybenzoate generally follows a three-step sequence starting from 3,5-dimethoxyaniline. Understanding the mechanistic transitions is vital for anticipating scale-up bottlenecks.

G A 3,5-Dimethoxyaniline (Starting Material) B 4,6-Dimethoxyindoline-2,3-dione (Isatin Intermediate) A->B Oxalyl Chloride Acylation/Cyclization C 2-Amino-4,6-dimethoxybenzoic acid (Acid Intermediate) B->C 33% NaOH, 30% H2O2 Oxidative Ring Opening (70°C) E1 Scale-Up Risk: Gas Evolution (HCl, CO, CO2) B->E1 D Ethyl 2-amino-4,6-dimethoxybenzoate (Final Product) C->D EtOH, SOCl2 Esterification (Reflux) E2 Scale-Up Risk: Thermal Runaway (O2 Evolution) C->E2 E3 Scale-Up Risk: Steric Hindrance (Stalled Conversion) D->E3

Fig 1: Synthetic workflow and scale-up risk points for Ethyl 2-amino-4,6-dimethoxybenzoate.

Part 2: Troubleshooting Guide & FAQs

Q1: Why do we observe severe pressurization and yield variations during the scale-up of the 4,6-dimethoxyindoline-2,3-dione (isatin) intermediate? Causality: The reaction of 3,5-dimethoxyaniline with oxalyl chloride releases stoichiometric amounts of HCl, CO, and CO₂ gases. On a bench scale, this off-gassing is easily vented. In a pilot reactor, rapid addition leads to massive gas expansion and potential over-pressurization, which physically entrains the solvent and reactants into the condenser. Solution: Implement a delayed, dropwise addition of oxalyl chloride at 0°C, followed by a highly controlled ramp to reflux. Ensure the reactor is equipped with an oversized caustic scrubber to neutralize HCl gas immediately.

Q2: Thermal runaway is a major safety concern during the oxidative ring-opening step. How can we mitigate this at the pilot scale? Causality: The cleavage of the isatin intermediate using 30% H₂O₂ in 33% NaOH at 70°C is highly exothermic[2]. The base-catalyzed disproportionation of H₂O₂ generates O₂ gas. If H₂O₂ is added too quickly, unreacted peroxide accumulates. A sudden temperature spike will trigger rapid decomposition, causing violent foaming and thermal runaway. Solution: Never add H₂O₂ in a single batch on scale. Utilize active jacket cooling and dose the H₂O₂ via a metering pump over 3–4 hours. Monitor the internal temperature strictly; if it exceeds 75°C, halt the addition until cooling catches up.

Q3: During the final esterification step with ethanol and sulfuric acid, conversion stalls at 60-70%. How do we drive the reaction to completion? Causality: The intermediate (2-amino-4,6-dimethoxybenzoic acid) features a carboxyl group flanked by an amino group at the C2 position and a methoxy group at the C6 position. This di-ortho substitution creates severe steric hindrance , preventing the bulky tetrahedral intermediate required for standard Fischer esterification from forming. Furthermore, the generation of water shifts the equilibrium backward. Solution: Abandon standard acid-catalyzed esterification. Instead, use Thionyl Chloride (SOCl₂) in absolute ethanol. SOCl₂ converts the carboxylic acid into a highly reactive, planar acyl chloride intermediate in situ, which easily bypasses the steric barrier and reacts irreversibly with ethanol.

Q4: What causes the discoloration (dark brown/red) of the final ethyl ester product during storage, and how is it prevented? Causality: The electron-donating methoxy groups make the aniline moiety highly electron-rich and susceptible to aerial oxidation. Exposure to oxygen and light causes the formation of highly conjugated, dark-colored quinone-imine impurities. Solution: Store the final product sealed under an inert atmosphere (Argon or N₂) at 2–8°C[1]. For long-term storage, packaging in amber glass or opaque containers is mandatory.

Part 3: Quantitative Scale-Up Data & Yield Optimization

The following table summarizes the expected deviations when transitioning from a 10-gram bench synthesis to a 5-kilogram pilot scale, alongside the necessary engineering interventions.

Process ParameterBench Scale (10 g)Pilot Scale (5 kg)Scale-Up Optimization Strategy
Isatin Cyclization Yield 88%71%Implement delayed oxalyl chloride addition to control HCl/CO/CO₂ off-gassing and prevent reactant entrainment.
Ring-Opening Temp Control 70°C (Stable)70°C - 85°C (Spikes)Active jacket cooling; dose 30% H₂O₂ over 4 hours to prevent peroxide accumulation and O₂ evolution.
Esterification Conversion 92% (H₂SO₄)65% (H₂SO₄)Switch to SOCl₂-mediated acyl chloride formation to overcome di-ortho steric hindrance.
Final Product Purity >99%94%Introduce a final recrystallization step from EtOH/H₂O to remove oxidized quinone-imine impurities.
Part 4: Self-Validating Experimental Protocol

To ensure high E-E-A-T standards, the following protocol integrates "self-validating" checkpoints. These are physical or analytical cues that confirm the mechanistic success of a step before proceeding.

Step 1: Acylation & Cyclization (Isatin Formation)
  • Dissolve 3,5-dimethoxyaniline hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the reactor to 0°C under N₂.

  • Slowly add oxalyl chloride (1.2 eq) dropwise over 2 hours.

  • Gradually warm the mixture to reflux and maintain for 4 hours.

  • Self-Validation Checkpoint: The reaction is complete when vigorous effervescence ceases. The physical state will transition from a pale suspension to a deep red/orange homogeneous solution.

Step 2: Oxidative Ring-Opening[2]
  • Suspend the isatin intermediate in 33% aqueous NaOH (10 volumes) and heat to 70°C.

  • Begin dropwise addition of 30% H₂O₂ (excess) via a metering pump over 3 hours, ensuring the internal temperature does not exceed 75°C.

  • Maintain the reaction at 70°C for 50 minutes post-addition.

  • Cool to 5°C and carefully acidify with concentrated HCl to pH 3.

  • Self-Validation Checkpoint: TLC (DCM:MeOH 9:1) must show the complete disappearance of the bright orange isatin spot. Upon acidification, a sudden, massive precipitation of a pale yellow solid (2-amino-4,6-dimethoxybenzoic acid) confirms successful ring opening.

Step 3: Esterification (Scale-Up Optimized)
  • Suspend the 2-amino-4,6-dimethoxybenzoic acid in absolute ethanol (10 volumes).

  • Cool the suspension to 0°C.

  • Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise. Caution: Exothermic reaction with SO₂ and HCl gas evolution.

  • Heat the mixture to reflux for 6 hours.

  • Concentrate the mixture under vacuum, neutralize with saturated NaHCO₃, extract with EtOAc, and recrystallize from EtOH/Water.

  • Self-Validation Checkpoint: The initial cloudy suspension will become completely clear upon reaching reflux, indicating the formation of the soluble ester. LC-MS analysis of the organic layer must show a dominant peak at m/z 226.24 [M+H]⁺[1].

Part 5: References
  • NIH PMC. "Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy". Available at:[Link]

  • NIH PMC. "Discovery of Novel Dual-Target Inhibitor of Bromodomain-Containing Protein 4/Casein Kinase 2 Inducing Apoptosis and Autophagy-Associated Cell Death for Triple-Negative Breast Cancer Therapy". Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of Ethyl 2-amino-4,6-dimethoxybenzoate

Comparison Guide: 1 H NMR Diagnostic Features of Ethyl 2-amino-4,6-dimethoxybenzoate vs. Structural Analogs Executive Summary In pharmaceutical development and synthetic chemistry, the unambiguous structural verification...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: 1 H NMR Diagnostic Features of Ethyl 2-amino-4,6-dimethoxybenzoate vs. Structural Analogs

Executive Summary

In pharmaceutical development and synthetic chemistry, the unambiguous structural verification of highly functionalized aromatic building blocks is critical. Ethyl 2-amino-4,6-dimethoxybenzoate is a versatile intermediate, but its identification is often complicated by the presence of positional isomers (e.g., the 4-amino isomer) or transesterification byproducts (e.g., methyl esters).

This guide provides an objective, data-driven comparison of the 1 H NMR spectral features of Ethyl 2-amino-4,6-dimethoxybenzoate against its most common structural alternatives. By understanding the causality behind the chemical shifts, researchers can utilize NMR not just as a fingerprinting tool, but as a self-validating diagnostic system.

Mechanistic Rationale: The Causality of Chemical Shifts

To expertly interpret the 1 H NMR spectrum of Ethyl 2-amino-4,6-dimethoxybenzoate, one must analyze the competing electronic effects governing the aromatic ring:

  • Mesomeric Shielding (+M Effect): The amino group ( −NH2​ ) and the two methoxy groups ( −OCH3​ ) are strong π -donors. They push electron density into the ortho and para positions. Because the C3 proton is ortho to both an −NH2​ and an −OCH3​ , and the C5 proton is ortho to two −OCH3​ groups, these positions are exceptionally electron-rich. This causality explains why the aromatic protons are heavily shielded, shifting dramatically upfield from the typical benzene resonance (7.26 ppm) to the 5.7–6.0 ppm range.

  • Symmetry vs. Asymmetry: The defining diagnostic feature between the target compound and its 4-amino isomer is molecular symmetry. The 2-amino substitution breaks the symmetry of the aromatic ring. Consequently, C3-H and C5-H are magnetically non-equivalent and exhibit meta-coupling ( J≈2.2 Hz), appearing as two distinct doublets . Conversely, the 4-amino isomer possesses a plane of symmetry, rendering the aromatic protons equivalent and resulting in a 2H singlet .

PeakAssignment Start Analyze Aromatic Region (5.5 - 6.5 ppm) CheckSym Are there two distinct doublets (J ~ 2 Hz)? Start->CheckSym SymYes Yes: Asymmetric Ring (2-amino-4,6-dimethoxy) CheckSym->SymYes Target / Methyl Analog SymNo No: Singlet (2H) Symmetric Ring CheckSym->SymNo 4-amino Isomer CheckEster Analyze Aliphatic Region (1.0 - 4.5 ppm) SymYes->CheckEster EsterEthyl Triplet (3H) & Quartet (2H) Ethyl Ester CheckEster->EsterEthyl Ethyl 2-amino... EsterMethyl Singlet (3H) Methyl Ester CheckEster->EsterMethyl Methyl 2-amino...

Logical workflow for distinguishing the target compound from its isomers using 1H NMR features.

Comparative NMR Analysis & Data Presentation

To provide a definitive reference, the table below compares the experimental 1 H NMR data of the target compound against its symmetric isomer and its methyl ester analog. Data is referenced in DMSO- d6​ to ensure consistent hydrogen-bonding interactions with the amine protons. The baseline data for the methyl analog is grounded in validated pharmaceutical patent literature [1].

Quantitative Chemical Shift Comparison (DMSO- d6​ , 400 MHz)
Structural FeatureEthyl 2-amino-4,6-dimethoxybenzoate (Target)Ethyl 4-amino-2,6-dimethoxybenzoate (Isomer)Methyl 2-amino-4,6-dimethoxybenzoate (Analog)
Ester Alkyl Group 1.25 (t, J=7.1 Hz, 3H)4.20 (q, J=7.1 Hz, 2H)1.25 (t, J=7.1 Hz, 3H)4.20 (q, J=7.1 Hz, 2H)3.68 (s, 3H)
Methoxy (-OCH 3​ ) 3.66 (s, 3H)3.70 (s, 3H)3.70 (s, 6H)3.66 (s, 3H)3.67 (s, 3H)
Aromatic (C3-H, C5-H) 5.75 (d, J=2.2 Hz, 1H)5.90 (d, J=2.2 Hz, 1H)5.85 (s, 2H)5.75 (d, J=2.2 Hz, 1H)5.90 (d, J=2.2 Hz, 1H)
Amine (-NH 2​ ) 6.15 (br s, 2H)5.60 (br s, 2H)6.13 (s, 2H)
Diagnostic Symmetry Asymmetric (meta-coupling)Symmetric (Singlet)Asymmetric (meta-coupling)

Note: The amine proton shifts are highly concentration- and temperature-dependent. Their broad singlet (br s) nature is caused by intermediate quadrupolar relaxation from the 14 N nucleus.

Standardized Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . By intentionally setting a prolonged relaxation delay, we ensure that the integration values are strictly quantitative. If the integral of the ethyl −CH3​ triplet does not perfectly ratio to 3.00 against the 2.00 of the aromatic protons, the system automatically flags a potential co-eluting impurity or incomplete relaxation, preventing false-positive identification.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Weigh exactly 10.0 mg of the analyte and dissolve it completely in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS). Transfer to a standard 5 mm NMR tube. Causality: DMSO- d6​ is chosen because it strongly solvates the polar −NH2​ and ester groups, preventing aggregation and sharpening the amine signals.

  • Instrument Tuning and Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6​ . Perform automated gradient shimming (Z1-Z4) until the residual solvent pentet at 2.50 ppm[2] achieves a peak width at half-height (FWHM) of < 1.0 Hz.

  • Acquisition Parameters (The Self-Validating Step):

    • Pulse Angle: 30° (Ensures faster longitudinal relaxation recovery).

    • Relaxation Delay ( d1​ ): 2.0 seconds. Causality: This exceeds 5×T1​ for typical small-molecule aliphatic protons, guaranteeing that integration is strictly quantitative for purity assessment.

    • Number of Scans (ns): 16 to 64 (Depending on desired Signal-to-Noise ratio).

  • Data Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transform (FT). Perform manual zero-order and first-order phase correction. Calibrate the chemical shift axis by setting the central peak of the residual DMSO- d6​ multiplet to exactly 2.50 ppm [2].

Protocol Prep Sample Prep 10 mg in 0.6 mL DMSO-d6 Lock Lock & Shim Lock to DMSO-d6 Auto-shim Prep->Lock Acq Acquisition ns=16, d1=2s Pulse=30° Lock->Acq Process Processing FT, Phase/Baseline Correction Acq->Process

Standardized high-resolution 1H NMR acquisition workflow ensuring quantitative reliability.

References

  • US Patent 2005/0054662 A1 - Quinazoline derivatives as inhibitors of erbB receptor tyrosine kinases (Contains baseline NMR data for the methyl 2-amino-4,6-dimethoxybenzoate analog). Source: Google Patents.
  • Fulmer, G. R., et al. (2010) - NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Source: Organometallics, ACS Publications.
Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of Ethyl 2-amino-4,6-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical analysis, a comprehensive understanding of a molecule's behavior under mass spectrometric conditions is para...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical analysis, a comprehensive understanding of a molecule's behavior under mass spectrometric conditions is paramount for its identification, characterization, and quantification. This guide provides an in-depth analysis of the expected mass spectrometry (MS) fragmentation patterns of Ethyl 2-amino-4,6-dimethoxybenzoate, a substituted aromatic compound of interest in synthetic chemistry. Lacking a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of mass spectrometry and draw comparisons with structurally similar compounds to predict its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI).

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. The fragmentation of Ethyl 2-amino-4,6-dimethoxybenzoate (Molecular Weight: 225.24 g/mol ) under EI is anticipated to be driven by the presence of the aromatic ring, the ethyl ester, the amino group, and the two methoxy groups.

Key Predicted Fragmentation Pathways:

  • α-Cleavage: The bond between the carbonyl carbon and the ethoxy group is a likely site for initial cleavage, leading to the loss of an ethoxy radical (•OCH2CH3, 45 Da) to form a stable acylium ion. Similarly, cleavage of the C-C bond adjacent to the carbonyl group can occur.

  • Loss of Ethylene (McLafferty-type Rearrangement): While a classic McLafferty rearrangement requires a γ-hydrogen, a related elimination of ethylene (C2H4, 28 Da) from the ethyl ester group can occur through a six-membered transition state, a known fragmentation pathway for ortho-substituted aminobenzoate esters.[1][2]

  • Loss of a Methyl Radical: The methoxy groups can undergo cleavage to lose a methyl radical (•CH3, 15 Da), a common fragmentation for methoxy-substituted aromatic compounds.[3]

  • Loss of Formaldehyde: A characteristic fragmentation of methoxy-substituted aromatic rings involves the loss of formaldehyde (CH2O, 30 Da).

  • Aromatic Ring Fragmentation: The stable aromatic ring will likely give rise to a prominent molecular ion peak.[4][5] Subsequent fragmentation of the ring can lead to the formation of characteristic ions, such as the tropylium ion (m/z 91) if an alkyl side chain were present, though in this case, fragmentation will be dominated by the substituents.[5]

Proposed EI Fragmentation Scheme:

Sources

Validation

Comparative Guide: Ethyl vs. Methyl 2-Amino-4,6-dimethoxybenzoate in Heterocyclic Synthesis

Introduction In the landscape of drug discovery, particularly within the synthesis of kinase inhibitors, ortho-amino ester building blocks are indispensable. Methyl 2-amino-4,6-dimethoxybenzoate and its analog, Ethyl 2-a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery, particularly within the synthesis of kinase inhibitors, ortho-amino ester building blocks are indispensable. Methyl 2-amino-4,6-dimethoxybenzoate and its analog, Ethyl 2-amino-4,6-dimethoxybenzoate[1], serve as primary precursors for constructing quinazolinone cores. These heterocyclic scaffolds are heavily featured in the development of Aurora kinase inhibitors and erbB receptor tyrosine kinase modulators[2][3].

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two esters. The focus is on their physicochemical properties, reactivity profiles, and field-proven experimental methodologies, ensuring that researchers can select the optimal building block for their specific synthetic pathways.

Physicochemical Profiling & Structural Impact

While structurally similar, the variance of a single methylene unit between the methyl and ethyl ester significantly impacts their steric bulk, leaving-group ability, and lipophilicity.

Table 1: Comparative Physicochemical Properties

PropertyMethyl 2-amino-4,6-dimethoxybenzoateEthyl 2-amino-4,6-dimethoxybenzoate
CAS Number 379228-26-91183295-84-2
Molecular Formula C10H13NO4C11H15NO4
Molecular Weight 211.22 g/mol 225.24 g/mol
Steric Bulk (Alkoxy group) Low (-OCH₃)Moderate (-OCH₂CH₃)
Leaving Group Ability Excellent (Methoxide)Good (Ethoxide)
Typical Applications Aurora & FGFR Kinase InhibitorsKinase Inhibitors, Lipophilic Analogs

Mechanistic Reactivity & Performance Comparison

Nucleophilic Acyl Substitution (Cyclization)

The primary application of these compounds is their conversion into 5,7-dimethoxy-3,4-dihydroquinazolin-4(3H)-one derivatives[2]. This reaction involves a nucleophilic attack on the ester carbonyl followed by intramolecular cyclization.

  • The Methyl Ester: Generally preferred when milder conditions or faster reaction rates are required. The methoxy group presents lower steric hindrance and is a slightly better leaving group than the ethoxy group, facilitating rapid formation of the tetrahedral intermediate.

  • The Ethyl Ester: Selected when the synthetic route requires enhanced solubility in highly lipophilic organic solvents or when a slower, more controlled cyclization is desired to minimize competing side reactions.

Alkaline Hydrolysis (Saponification)

If the synthetic route requires the free 2-amino-4,6-dimethoxybenzoic acid, both esters must undergo saponification. The methyl ester undergoes basic hydrolysis more rapidly due to the reduced steric shielding of the carbonyl carbon, which lowers the activation energy required for the hydroxide ion to attack.

Hydrolysis_Comparison Start Alkaline Hydrolysis (NaOH, aq. MeOH) Methyl Methyl Ester (Low Steric Hindrance) Start->Methyl Ethyl Ethyl Ester (Moderate Steric Hindrance) Start->Ethyl TS1 Tetrahedral Intermediate (Lower Activation Energy) Methyl->TS1 Fast Nucleophilic Attack TS2 Tetrahedral Intermediate (Higher Activation Energy) Ethyl->TS2 Slower Nucleophilic Attack Product 2-amino-4,6-dimethoxybenzoic acid (Free Acid) TS1->Product Rapid -CH3OH loss TS2->Product Slower -CH3CH2OH loss

Logical relationship of steric hindrance affecting the alkaline hydrolysis rates of the esters.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducible results, the following protocols emphasize the causality behind each experimental choice.

Protocol A: Synthesis of 5,7-dimethoxy-3,4-dihydroquinazolin-4(3H)-one

Reference standard adapted from Aurora Kinase Inhibitor synthesis[2].

  • Objective: Construct the quinazolinone core utilizing the ester as an electrophile and the adjacent amine as a nucleophile.

  • Reagents: Methyl 2-amino-4,6-dimethoxybenzoate (2.8 mmol), Formamidine acetate (6.3 mmol).

  • Solvent: 2-Methoxyethanol (7 mL).

    • Causality: 2-Methoxyethanol is selected for its high boiling point (124 °C) and polar protic nature, which perfectly solvates the polar intermediates and provides the necessary thermal energy for the endothermic cyclization step.

  • Procedure:

    • Combine the ester and formamidine acetate in the solvent.

      • Causality: Formamidine acetate acts as both a C1 synthon and an ammonia equivalent. The acetate counter-ion buffers the reaction, preventing premature degradation of the starting material.

    • Heat the mixture at 120 °C for 16 hours.

      • Causality: The extended heating and excess amidine drive the equilibrium toward the condensed intermediate and subsequent ring closure[2].

    • Cool the reaction to room temperature and concentrate in vacuo.

    • Triturate the crude residue with methanol.

      • Causality: The target quinazolinone exhibits poor solubility in cold methanol, whereas unreacted formamidine and byproducts remain dissolved. This ensures a self-purifying isolation without the need for column chromatography (Yield: ~58%)[2].

Quinazolinone_Synthesis A Starting Material (Methyl/Ethyl Ester) C Condensation Intermediate A->C 2-methoxyethanol 120°C, 16h B Formamidine Acetate (C1 Synthon) B->C Nucleophilic Attack D Intramolecular Cyclization C->D - ROH (Methanol/Ethanol) E 5,7-dimethoxy-3,4- dihydroquinazolin-4(3H)-one D->E Precipitation & Trituration

Workflow of quinazolinone core synthesis highlighting the condensation and cyclization steps.

Protocol B: Controlled Saponification to Free Acid
  • Objective: Hydrolyze the ester to 2-amino-4,6-dimethoxybenzoic acid.

  • Reagents: 1N Sodium Hydroxide (NaOH), Methanol, Acetic Acid.

  • Procedure:

    • Dissolve the ester in methanol.

      • Causality: Methanol acts as a co-solvent to solubilize the hydrophobic organic ester while remaining miscible with the aqueous base.

    • Add an equal volume of 1N NaOH and stir at room temperature. (Note: For the ethyl ester, mild heating at 40 °C may be required to achieve comparable reaction kinetics).

    • Monitor via TLC until the starting material is completely consumed.

    • Acidify the mixture with acetic acid to pH 5.

      • Causality: Acetic acid is a weak acid that safely protonates the carboxylate to induce precipitation, without over-protonating the weakly basic ortho-amine (which would cause the product to resolubilize as an ammonium salt).

    • Filter and dry the precipitated free acid.

Conclusion

Both Methyl and Ethyl 2-amino-4,6-dimethoxybenzoate are robust, highly reliable building blocks for kinase inhibitor scaffolds[2][3]. The choice between them dictates the kinetics of downstream reactions: the methyl ester is optimal for rapid, high-yielding cyclizations, while the ethyl ester[1] offers tunable solubility and controlled reactivity for complex, multi-step syntheses.

References

  • Title: Ethyl 2-amino-4,6-dimethoxybenzoate (C11H15NO4) - PubChemLite | Source: uni.lu | URL: 1

  • Title: Methyl 2-amino-4,6-dimethoxybenzoate - MilliporeSigma | Source: sigmaaldrich.com | URL: Link

  • Title: WO2003055491A1 - Substituted quinazoline derivatives as inhibitors of aurora kinases | Source: google.com | URL: 2

  • Title: US 2005/0054662 A1 - Patent Application Publication | Source: googleapis.com | URL: 3

Sources

Comparative

Comparative Guide: Reference Standards for Ethyl 2-amino-4,6-dimethoxybenzoate Purity Analysis

[label="In-House Candidate Revising Chromatographic Considerations I'm now revising my approach to chromatographic separation. I'm focusing on why a Biphenyl column is ideal for separating the target compound.

Author: BenchChem Technical Support Team. Date: March 2026

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As a Senior Application Scientist, I frequently encounter the challenge of establishing robust analytical controls for highly functionalized aromatic building blocks. Ethyl 2-amino-4,6-dimethoxybenzoate (CAS: 1183295-84-2) is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Because trace regioisomeric impurities (e.g., 4-amino-2,6-dimethoxy variants) can propagate through synthetic pathways and compromise final API efficacy, the choice of reference standard and the design of the purity analysis method are foundational to drug development success.

This guide objectively compares different tiers of reference standards for this compound, details the causality behind our analytical methodology, and provides a self-validating protocol for accurate purity determination.

Reference Standard Categories: A Comparative Analysis

Selecting the correct tier of reference standard dictates the regulatory compliance, cost-efficiency, and accuracy of your purity analysis. Below is a comparative evaluation of the three primary alternatives used in analytical laboratories.

Standard TierSource & TraceabilityBest Use CaseCost & AvailabilityAnalytical Confidence
Primary Pharmacopeial / CRM Certified Reference Materials (CRM) from recognized bodies (e.g., USP, Ph. Eur.). Fully traceable.Final API release testing, regulatory submissions, dispute resolution.High cost; often limited availability for early-phase intermediates.Absolute (Assigned purity is unquestioned).
Secondary Working Standard Commercial suppliers (e.g., [2]). Traceable to a primary standard or qualified via mass balance/qNMR.Routine batch release, in-process control (IPC) testing, daily HPLC calibration.Moderate cost; readily available.High (Requires periodic requalification).
In-House Synthesized Synthesized internally. Requires rigorous structural elucidation (NMR, HRMS) and absolute purity determination.Early-phase R&D, custom synthesis routes where commercial standards do not exist.Low material cost; high labor/analytical cost to qualify.Variable (Depends entirely on the rigor of the internal qualification workflow).

The Causality of Analytical Design (E-E-A-T)

When developing a purity assay for Ethyl 2-amino-4,6-dimethoxybenzoate, we must analyze its specific structural liabilities. The molecule features an ester group (susceptible to hydrolysis), an aniline derivative (prone to oxidation), and two methoxy groups. This push-pull electron system creates a highly electron-rich aromatic ring with a strong dipole.

Why do we choose a Biphenyl stationary phase over a standard C18? Standard C18 columns rely purely on hydrophobic interactions, which often fail to separate Ethyl 2-amino-4,6-dimethoxybenzoate from closely related des-methyl or regioisomeric impurities. By selecting a Biphenyl stationary phase, we introduce π−π and dipole-dipole interactions. The biphenyl rings exploit the electron-rich dimethoxy-aniline system of our target analyte, achieving baseline resolution ( Rs​>2.0 ) from structurally similar synthetic byproducts that would otherwise co-elute.

Furthermore, to establish absolute trustworthiness, we do not rely on simple area normalization (which assumes all impurities have the same UV response factor). Instead, we utilize an external standard method calibrated against a highly characterized Secondary Working Standard, validated according to [1].

Self-Validating Experimental Protocol: HPLC Purity Assay

Every protocol must be a self-validating system. The following methodology incorporates a System Suitability Test (SST) that acts as an internal logic gate; if the SST fails, the system prevents the generation of untrustworthy data.

Chromatographic Conditions
  • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses ionization of the amino group, improving peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal absorbance for the substituted benzoate chromophore).

  • Injection Volume: 10 µL.

Step-by-Step Methodology
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Preparation: Accurately weigh 25.0 mg of the qualified Ethyl 2-amino-4,6-dimethoxybenzoate Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 0.5 mg/mL).

  • Sample Preparation: Weigh 25.0 mg of the test batch into a separate 50 mL volumetric flask and dilute to volume with diluent.

  • System Suitability Testing (SST): Inject the Standard Preparation six consecutive times.

    • Self-Validation Criteria: The system is only deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤0.73% , the Tailing Factor ( Tf​ ) is ≤1.5 , and Theoretical Plates ( N ) are ≥5000 .

  • Sample Analysis: Inject the sequence: Blank SST (x6) Sample A Sample B Bracketing Standard. The bracketing standard ensures no system drift occurs during the run.

Experimental Data: Performance of Standard Tiers

To objectively compare how the choice of reference standard impacts analytical results, we analyzed a single batch of Ethyl 2-amino-4,6-dimethoxybenzoate using three different standards.

Reference Standard UsedAssigned Purity of StandardCalculated Assay of Test Batch (%)Assay %RSD (n=3)Conclusion
Primary CRM 99.8%98.4%0.45%Baseline truth; highly precise but expensive per run.
Secondary Working Std. 99.5%98.2%0.52%Excellent balance of accuracy and cost for routine testing.
Unqualified In-House Std. 97.0% (Area % only)100.8% (False High)1.20%Fails mass balance; overestimates purity due to unquantified water/solvents in the standard.

Data Insight: Using an unqualified in-house standard that relies solely on HPLC area normalization (ignoring residual solvents or inorganic salts) artificially inflates the assay value of the test batch, leading to a false sense of purity.

Workflow Visualization

The following diagram illustrates the logical progression for qualifying an in-house candidate material into a trustworthy Secondary Working Standard.

RS_Workflow Start Procure/Synthesize Material Primary Primary Reference Standard Start->Primary InHouse In-House Candidate Material Start->InHouse Qualify Qualify as Working Standard Primary->Qualify Traceability Established ID Structural Elucidation InHouse->ID Purity Mass Balance Purity InHouse->Purity qNMR Absolute Purity via qNMR InHouse->qNMR ID->Purity Structure Confirmed Purity->qNMR Impurity Profile Set qNMR->Qualify Purity ≥ 99.0% Reject Reject / Repurify qNMR->Reject Purity < 99.0%

Workflow for qualifying Ethyl 2-amino-4,6-dimethoxybenzoate reference standards.

References

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA.gov. Available at:[Link]

Validation

IR spectroscopy peaks for Ethyl 2-amino-4,6-dimethoxybenzoate identification

An In-Depth Guide to the Infrared Spectroscopic Identification of Ethyl 2-amino-4,6-dimethoxybenzoate Introduction: The Vibrational Fingerprint of a Multifunctional Molecule Ethyl 2-amino-4,6-dimethoxybenzoate is a subst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopic Identification of Ethyl 2-amino-4,6-dimethoxybenzoate

Introduction: The Vibrational Fingerprint of a Multifunctional Molecule

Ethyl 2-amino-4,6-dimethoxybenzoate is a substituted aromatic compound featuring a confluence of functional groups: a primary aromatic amine, an aromatic ester, and two methoxy ether groups. This unique combination makes it a valuable scaffold in synthetic chemistry and drug development. Unambiguous identification of such molecules is paramount, and Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique.

This guide provides a comprehensive analysis of the FT-IR spectrum of Ethyl 2-amino-4,6-dimethoxybenzoate. We will deconstruct its spectrum by examining the characteristic vibrational frequencies of each functional group, compare these features against structurally similar molecules to highlight its unique spectral signature, and provide robust experimental protocols for obtaining high-quality data. This document is intended for researchers and scientists who require a deep, practical understanding of how to apply IR spectroscopy for the structural elucidation of complex organic molecules.

Deconstructing the Spectrum: Theoretical Peak Assignments

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds. The spectrum of Ethyl 2-amino-4,6-dimethoxybenzoate is a superposition of the absorptions from its constituent parts. The expected key vibrational bands are detailed below.

Key Functional Group Vibrations:
  • Primary Aromatic Amine (–NH₂ group):

    • N-H Stretching: Primary amines are distinguished by two moderate absorption bands in the 3500-3300 cm⁻¹ region.[1][2] These correspond to the asymmetric and symmetric N-H stretching modes. For aromatic amines, these peaks typically appear at slightly higher frequencies than their aliphatic counterparts.[3]

    • N-H Bending (Scissoring): A moderate to strong absorption is expected between 1650-1580 cm⁻¹.[2] This peak can sometimes be obscured by or overlap with aromatic C=C stretching bands.

    • C-N Stretching: Aromatic amines exhibit a strong C-N stretching band in the 1335-1250 cm⁻¹ range.[2]

  • Aromatic Ester (–COOCH₂CH₃ group):

    • C=O Stretching: This is one of the most intense and easily identifiable peaks in the spectrum. For an aromatic ester, where the carbonyl group is conjugated with the benzene ring, this strong absorption is expected between 1730-1715 cm⁻¹.[4][5]

    • C-O Stretching: Esters characteristically show two distinct and strong C-O stretching bands.[4][6] These are often referred to as the "Rule of Three" along with the C=O stretch.[4][6] For an aromatic ester, these correspond to the C-C-O stretch (asymmetric) around 1310-1250 cm⁻¹ and the O-C-C stretch (symmetric) from 1130-1100 cm⁻¹.[4]

  • Aromatic Methoxy Ethers (–OCH₃ groups):

    • C-O Stretching: Aryl ethers produce a strong, characteristic C-O stretching band between 1275-1200 cm⁻¹ (asymmetric) and a medium band near 1075-1020 cm⁻¹ (symmetric). The asymmetric stretch often overlaps with the ester C-O bands, contributing to a complex and intense absorption pattern in this region.

    • C-H Stretching: The methyl groups will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). A weak but diagnostic band for the methoxyl group itself may also appear around 2860–2800 cm⁻¹.[7]

  • Substituted Benzene Ring:

    • Aromatic C-H Stretching: A weak to medium absorption appears just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8][9]

    • Aromatic C=C Stretching: The benzene ring itself gives rise to several in-ring C=C stretching vibrations, appearing as a series of peaks of variable intensity between 1600-1450 cm⁻¹.[8][10]

    • C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.[9]

Visualizing the Key Functional Groups

The following diagram illustrates the molecular structure of Ethyl 2-amino-4,6-dimethoxybenzoate, highlighting the functional groups responsible for its characteristic IR spectrum.

Caption: Key functional groups on Ethyl 2-amino-4,6-dimethoxybenzoate.

Comparative Analysis: Distinguishing Features

To appreciate the unique spectral fingerprint of the target molecule, it is instructive to compare its expected spectrum with those of simpler, structurally related compounds. This comparison highlights how the combination of functional groups gives rise to a distinct pattern.

Functional GroupEthyl 2-amino-4,6-dimethoxybenzoateEthyl 4-aminobenzoate (Benzocaine)1,3-DimethoxybenzeneAniline
N-H Stretch (Amine) ~3450 & ~3350 cm⁻¹ (Two bands)~3430 & ~3350 cm⁻¹ (Two bands)Absent~3430 & ~3360 cm⁻¹ (Two bands)
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aliphatic C-H Stretch ~2980-2840 cm⁻¹~2980-2850 cm⁻¹~2960-2840 cm⁻¹Absent
C=O Stretch (Ester) ~1720 cm⁻¹ (Strong) ~1680 cm⁻¹ (Strong, lower due to p-donation)AbsentAbsent
N-H Bend (Amine) ~1620 cm⁻¹~1630 cm⁻¹Absent~1620 cm⁻¹
Aromatic C=C Stretch ~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1600-1480 cm⁻¹
C-N Stretch (Aromatic) ~1330-1250 cm⁻¹ (Strong) ~1275 cm⁻¹ (Strong)Absent~1280 cm⁻¹ (Strong)
C-O Stretch (Ester/Ether) ~1300-1100 cm⁻¹ (Multiple, very strong, complex) ~1275 & ~1170 cm⁻¹ (Strong ester bands)~1250 & ~1050 cm⁻¹ (Strong ether bands) Absent

Key Differentiators for Ethyl 2-amino-4,6-dimethoxybenzoate:

  • The Coexistence of All Key Peaks: The simultaneous presence of the dual N-H stretches, a strong ester C=O peak, and an intensely complex region of C-O and C-N stretches from 1350-1100 cm⁻¹ is the primary identifier.

  • Position of the C=O Stretch: The carbonyl stretch around 1720 cm⁻¹ is characteristic of an aromatic ester.[4] In a compound like Benzocaine, the direct para-relationship of the strongly electron-donating amine group lowers this frequency significantly (to ~1680 cm⁻¹). In our target molecule, the steric hindrance and electronic effects of the flanking methoxy groups result in a more typical aromatic ester C=O position.

  • The "Fingerprint" Region Complexity: The overlap of C-N stretching, ester C-O stretching, and two ether C-O stretching vibrations creates a highly characteristic and congested pattern of strong absorptions in the 1350-1100 cm⁻¹ range, which is much more complex than in any of the comparative molecules.

Experimental Protocol for FT-IR Analysis

Obtaining a high-quality, reproducible spectrum is contingent on proper sample preparation and data acquisition. For a solid sample like Ethyl 2-amino-4,6-dimethoxybenzoate, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its simplicity and speed.[11][12]

Recommended Method: Attenuated Total Reflectance (ATR)

ATR FT-IR requires minimal sample preparation and involves placing the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[13][14]

Step-by-Step Protocol:

  • Crystal Preparation: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) using a soft, lint-free wipe. Run a background spectrum on the clean, empty crystal. This background is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample (typically 1-2 mg) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is critical for achieving a strong, high-quality signal.

  • Data Acquisition: Collect the sample spectrum. Typical parameters include:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (averaging multiple scans improves the signal-to-noise ratio).

  • Post-Measurement: Release the pressure clamp, remove the sample, and clean the crystal surface thoroughly as described in Step 1.

Workflow for FT-IR Identification

Caption: Standard workflow for sample identification using ATR FT-IR.

Summary of Diagnostic Peaks

The table below summarizes the essential IR absorption bands for the confident identification of Ethyl 2-amino-4,6-dimethoxybenzoate.

Wavenumber Range (cm⁻¹)IntensityAssignmentFunctional Group Origin
3470 - 3420MediumAsymmetric N-H StretchPrimary Aromatic Amine
3370 - 3330MediumSymmetric N-H StretchPrimary Aromatic Amine
3100 - 3000Weak-MediumAromatic C-H StretchBenzene Ring
2980 - 2840MediumAliphatic C-H StretchEthyl & Methoxy Groups
1730 - 1715Strong, SharpC=O StretchAromatic Ester
1630 - 1600Medium-StrongN-H Bend & C=C StretchAmine & Benzene Ring
1590 - 1450Medium-StrongC=C Stretch (in-ring)Benzene Ring
1350 - 1100Very Strong, ComplexC-N and C-O StretchesAmine, Ester, Ethers
900 - 675StrongC-H Out-of-Plane BendSubstituted Benzene Ring

Conclusion

The FT-IR spectrum of Ethyl 2-amino-4,6-dimethoxybenzoate provides a rich and definitive set of absorption bands for its structural confirmation. The unique "fingerprint" arises not just from the presence of individual functional groups, but from their combined electronic and steric influence on one another. The most telling features are the pair of N-H stretching bands above 3300 cm⁻¹, the sharp and intense aromatic ester C=O stretch around 1720 cm⁻¹, and the highly complex and strong series of overlapping C-O and C-N stretching vibrations between 1350 and 1100 cm⁻¹. By following the robust ATR-FTIR protocol described and comparing the resulting spectrum against these diagnostic regions, researchers can achieve rapid and confident identification of this multifunctional molecule.

References

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • NIU Department of Chemistry and Biochemistry. FT-IR Sample Preparation. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Calgary. IR: amines. Available at: [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (2014). Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. RSC Publishing. Available at: [Link]

  • Royal Society of Chemistry. (1983). Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link]

  • American Chemical Society. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. ACS Publications. Available at: [Link]

  • MDPI. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. MDPI. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Semantic Scholar. Detection of the Methoxyl Group by Infrared Spectroscopy. Available at: [Link]

  • American Chemical Society. (1956). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry. Available at: [Link]

  • Oreate AI. (2026). Decoding the Benzene Ring: Insights From IR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Chem Help ASAP. (2023). interpretation of two sample infrared spectra. Available at: [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • PubChemLite. Ethyl 2-amino-4,6-dimethoxybenzoate (C11H15NO4). Available at: [Link]

  • University of Calgary. IR Chart. Available at: [Link]

Sources

Comparative

Analytical Validation of Pharmaceutical Intermediates: Elemental Analysis vs. Theoretical Calculation for Ethyl 2-amino-4,6-dimethoxybenzoate

In pharmaceutical manufacturing and drug development, verifying the absolute purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a strict regulatory requirement[1]. For complex interme...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical manufacturing and drug development, verifying the absolute purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a strict regulatory requirement[1]. For complex intermediates like Ethyl 2-amino-4,6-dimethoxybenzoate , modern spectroscopic techniques (such as NMR and LC-MS) are excellent for structural elucidation but often fall short in quantifying bulk purity or detecting non-ionizable, non-protonated impurities.

To establish true macroscopic purity, researchers rely on a comparative framework: evaluating experimental Elemental Analysis (CHNS-O) against exact Theoretical Calculations [2]. This guide provides an in-depth, objective comparison of these two methodologies, outlining the causality behind the analytical workflows and establishing a self-validating protocol for pharmaceutical validation.

Theoretical Calculation: The Idealized Benchmark

Theoretical elemental calculation provides the exact mass fraction of each element in a perfectly pure, defect-free molecular lattice. It serves as the absolute mathematical benchmark against which experimental batch data is evaluated.

Compound Profiling:

  • IUPAC Name: Ethyl 2-amino-4,6-dimethoxybenzoate

  • CAS Number: 1183295-84-2[3]

  • Molecular Formula: C₁₁H₁₅NO₄[3]

  • Molecular Weight: 225.24 g/mol [3]

The Causality of the Benchmark: Theoretical values are derived from standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999). Because these calculations assume 0% residual solvent, 0% inorganic ash, and 100% stoichiometric perfection, they represent an unattainable physical reality but a necessary anchor for quality control.

Elemental Analysis (CHNS-O): The Empirical Reality

Elemental Analysis (EA) via the Dumas method (dynamic flash combustion) measures the actual mass percentages of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen in a bulk sample[4].

Mechanistic Causality: When a sample is combusted at temperatures exceeding 1000°C in an oxygen-rich environment, the organic elements are quantitatively converted into simple gases (CO₂, H₂O, N₂, SO₂)[5]. By separating these gases via gas chromatography (GC) and quantifying them with a Thermal Conductivity Detector (TCD), researchers obtain the true macroscopic composition of the batch[5].

Comparative Data: Theoretical vs. Experimental Limits

In pharmaceutical quality control and top-tier chemical journals (e.g., ACS, RSC), an experimental EA result is only considered "pure" if it falls within ±0.40% (absolute) of the theoretical calculation[2][6].

The following table compares the theoretical benchmark of Ethyl 2-amino-4,6-dimethoxybenzoate against acceptable experimental ranges, detailing the diagnostic causality of deviations.

ElementTheoretical Mass (%)Acceptable Experimental Range (±0.40%)Diagnostic Implication of Deviation (If >0.40%)
Carbon (C) 58.66%58.26% - 59.06%High: Residual organic solvent (e.g., Hexane, EtOAc). Low: Presence of inorganic ash/salts.
Hydrogen (H) 6.71%6.31% - 7.11%High: Trapped moisture (H₂O) or aliphatic solvents.
Nitrogen (N) 6.22%5.82% - 6.62%Low: Incomplete combustion or non-nitrogenous impurities.
Oxygen (O) 28.41%28.01% - 28.81%High: Sample oxidation, trapped water, or residual ester solvents.

Analytical Insight: A deviation >0.40% is not merely a "failed" test; it is a diagnostic tool[2]. For example, if Carbon is low but Hydrogen and Oxygen are high, it strongly suggests the hygroscopic absorption of atmospheric water during sample handling.

Experimental Protocol: Self-Validating CHNS-O Workflow

To ensure analytical trustworthiness, the EA protocol must be a self-validating system. The following methodology details the flash combustion workflow for analyzing Ethyl 2-amino-4,6-dimethoxybenzoate.

Step 1: System Purge & Calibration (Self-Validation)

  • Action: Purge the system with Helium carrier gas. Run 3 blank tin capsules to establish a zero-baseline. Analyze a certified organic analytical standard (e.g., Sulfanilamide) every 10 samples[6].

  • Causality: This step ensures the TCD calibration curve has not drifted and confirms the oxidation reactor is functioning optimally before any valuable pharmaceutical sample is consumed.

Step 2: Micro-Weighing & Encapsulation

  • Action: Weigh exactly 2.0 to 5.0 mg of thoroughly dried Ethyl 2-amino-4,6-dimethoxybenzoate into a highly pure tin (Sn) capsule[6]. Seal tightly to exclude atmospheric air.

  • Causality: Tin is specifically chosen because it triggers a highly exothermic oxidation reaction when exposed to O₂, temporarily driving the localized temperature above 1800°C to ensure complete, instantaneous combustion.

Step 3: Dynamic Flash Combustion

  • Action: Drop the capsule into the combustion reactor (a quartz tube packed with oxidation catalysts like WO₃ or CuO) maintained at 1000°C under a pulse of pure Oxygen[5].

  • Causality: Carbon converts to CO₂, Hydrogen to H₂O, and Nitrogen to various NOₓ species.

Step 4: Reduction & Gas Separation

  • Action: Pass the combustion gas mixture through a reduction reactor packed with elemental Copper at 600°C. Route the resulting gas stream through a GC column.

  • Causality: The copper scavenges excess unreacted O₂ and quantitatively reduces all NOₓ species to N₂ gas. The GC column then separates the gases based on molecular size and polarity, eluting in the order of N₂, CO₂, then H₂O.

Step 5: TCD Quantification & Comparative Calculation

  • Action: Detect the eluted gases using a Thermal Conductivity Detector (TCD)[5]. Compare empirical results against the theoretical C₁₁H₁₅NO₄ benchmark.

  • Causality: If the difference (Δ) is ≤ 0.40%, the batch is validated for downstream drug development[2]. If Δ > 0.40%, the sample must be repurposed for further drying or recrystallization[6].

Process Visualization

G Theo Theoretical Calculation C11H15NO4 (Benchmark) Compare Data Comparison (Empirical vs Theoretical) Theo->Compare Calib System Calibration (Standard & Blanks) Prep Micro-Weighing (2-5mg in Tin Capsule) Calib->Prep Combust Flash Combustion (>1000°C, O2 Pulse) Prep->Combust Reduce Reduction Reactor (Cu reduces NOx to N2) Combust->Reduce Sep GC Separation (N2, CO2, H2O) Reduce->Sep Detect TCD Detection (Peak Area Integration) Sep->Detect Detect->Compare Pass Batch Validated (Δ ≤ 0.40%) Compare->Pass Acceptable Fail Batch Rejected (Δ > 0.40%) Compare->Fail Deviation

Workflow comparing experimental CHNS-O elemental analysis with theoretical calculation validation.

References

  • Title: Elemental Analysis CHNS (O) - Testing Methods | Source: Auriga Research | URL: 1

  • Title: Elemental Analysis Techniques | Source: RSSL | URL: 5

  • Title: 1183295-84-2 | Ethyl 2-amino-4,6-dimethoxybenzoate | Source: ChemScene | URL: 3

  • Title: Summary of CHNS Elemental Analysis Common Problems | Source: University of British Columbia (UBC) | URL: 6

  • Title: An International Study Evaluating Elemental Analysis | Source: ACS Central Science | URL: 2

  • Title: CHN(O)S Elemental Analysis | Source: Measurlabs | URL: 4

Sources

Validation

Reactivity Comparison of Amino-Dimethoxybenzoate Isomers: A Guide for Advanced Synthesis

As a Senior Application Scientist navigating the complexities of fine chemical synthesis, selecting the correct isomer of a building block is often the difference between a high-yield, elegant cascade reaction and a stal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of fine chemical synthesis, selecting the correct isomer of a building block is often the difference between a high-yield, elegant cascade reaction and a stalled, low-conversion mess. The amino-dimethoxybenzoates represent a classic case study in how subtle positional changes of functional groups drastically alter a molecule's electronic landscape and steric accessibility.

This guide objectively compares the reactivity profiles of two critical isomers: Methyl 2-amino-4,5-dimethoxybenzoate (Isomer A) and Methyl 4-amino-3,5-dimethoxybenzoate (Isomer B) . By analyzing their structural causality, we can predict their behavior in complex drug development workflows, from the synthesis of alpha-1 adrenergic blockers to advanced antibacterial agents.

Structural and Electronic Profiling

The reactivity of these isomers is fundamentally dictated by the positional relationship between the electron-donating amino group ( −NH2​ ), the two electron-donating methoxy groups ( −OCH3​ ), and the electron-withdrawing methyl ester ( −COOCH3​ ).

Isomer A (Methyl 2-amino-4,5-dimethoxybenzoate): In this configuration, the amine is positioned ortho to the ester. This proximity allows for intramolecular hydrogen bonding, which slightly reduces the basicity of the amine but perfectly pre-organizes the molecule for intramolecular cyclization reactions[1]. The methoxy groups at positions 4 and 5 enhance the overall electron density of the aromatic ring via resonance, stabilizing intermediates during electrophilic attacks on the amine[2].

Isomer B (Methyl 4-amino-3,5-dimethoxybenzoate): Here, the amine is flanked by two ortho methoxy groups and sits exactly para to the ester. The para ester exerts a strong resonance electron-withdrawing effect, significantly dampening the nucleophilicity of the amine. Furthermore, the two adjacent methoxy groups create substantial steric hindrance, physically blocking bulky electrophiles[3]. Consequently, this isomer is highly resistant to standard nucleophilic condensation and must be directed toward diazotization pathways[4].

Reactivity A Methyl 2-amino-4,5-dimethoxybenzoate (Isomer A) A_react Quinazoline Cyclization (Nucleophilic Attack) A->A_react Ortho-Ester Proximity Low Steric Hindrance B Methyl 4-amino-3,5-dimethoxybenzoate (Isomer B) B_react Sandmeyer Reaction (Diazotization) B->B_react Para-Ester Withdrawal High Steric Shielding

Fig 1: Divergent reactivity pathways dictated by steric and electronic isomerism.

Comparative Reactivity & Synthetic Applications

The Cyclization Champion: Isomer A

Because the amine in Isomer A is sterically accessible and pre-organized adjacent to the ester, it reacts readily with electrophiles like chloroacetonitrile or thiourea. Under acidic or microwave-assisted conditions, the initial nucleophilic attack by the amine is rapidly followed by an intramolecular condensation with the ortho ester, yielding fused quinazolin-4-ones[5]. This highly efficient cascade is the foundational step in synthesizing blockbuster alpha-1 blockers like prazosin and terazosin, as well as novel antihyperlipidemic agents[6].

The Sterically Hindered Precursor: Isomer B

Due to the steric shielding of the amine by the 3,5-dimethoxy groups, direct amide coupling or cyclization is kinetically unfavorable. To utilize this isomer, chemists must bypass its poor nucleophilicity by converting the amine into a highly reactive diazonium leaving group. In the synthesis of the antibacterial agent brodimoprim, Isomer B undergoes a Sandmeyer reaction with copper(I) bromide to replace the amine with a bromine atom, yielding methyl 4-bromo-3,5-dimethoxybenzoate[4].

Quantitative Performance Comparison

The following table summarizes the physicochemical and reactivity parameters that dictate the selection of these isomers in synthetic planning.

ParameterMethyl 2-amino-4,5-dimethoxybenzoate (Isomer A)Methyl 4-amino-3,5-dimethoxybenzoate (Isomer B)
CAS Number 26759-46-656066-25-2
Amine Steric Hindrance Low (One adjacent proton, one ester)High (Flanked by two methoxy groups)
Amine Nucleophilicity Moderate-High (Pre-organized for cyclization)Low (Para-ester withdrawal + steric shielding)
Primary Reaction Pathway Nucleophilic addition followed by cyclizationDiazotization (Sandmeyer reaction)
Key Drug Applications Prazosin, Terazosin, AntihyperlipidemicsBrodimoprim, Phenanthrolines
Typical Yields (Target) 70–84% (Quinazoline cyclization)~60-75% (Bromination via Sandmeyer)

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating visual cues and purification checkpoints that confirm the success of the mechanistic steps.

Protocol 1: One-Pot Quinazoline Cyclization (Isomer A)

Rationale: Microwave irradiation significantly accelerates the condensation of Isomer A with thiourea. The ortho relationship of the amine and ester drives the thermodynamic sink of the reaction toward the stable, fused quinazoline ring[5].

Step-by-Step Methodology:

  • Reagent Mixing: Combine methyl 2-amino-4,5-dimethoxybenzoate (0.02 mol) and thiourea (0.04 mol) in a microwave-safe reaction vessel[5].

  • Acidification: Add aqueous HCl (50%) dropwise until a wet mass is obtained. Causality: The acid protonates the thiourea, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine[5].

  • Irradiation: Subject the mixture to microwave irradiation for 5 minutes, applied in 30-second intervals. Causality: Pulsed heating prevents localized thermal degradation while providing the activation energy required for the subsequent ring-closing condensation[5].

  • Alkaline Solubilization: Dissolve the resulting crude mass in 30 mL of 20% NaOH solution. Filter the solution to remove any unreacted, insoluble starting materials[5].

  • Precipitation & Isolation: Cool the filtrate to 0–5 °C and carefully acidify with concentrated HCl. The target compound, 2-mercapto-6,7-dimethoxyquinazolin-4(3H)-one, will precipitate as a greenish solid. Filter, wash with ice-cold water, and dry under vacuum[5].

Workflow Step1 Step 1 Mix Isomer A & Thiourea in Acid Step2 Step 2 Microwave Irradiation (5 min, pulsed) Step1->Step2 Step3 Step 3 Dissolve in 20% NaOH Filter Impurities Step2->Step3 Step4 Step 4 Acidify (HCl) & Precipitate Product Step3->Step4

Fig 2: Self-validating workflow for the microwave-assisted quinazoline cyclization of Isomer A.

Protocol 2: Diazotization and Sandmeyer Bromination (Isomer B)

Rationale: Due to severe steric hindrance and para-ester electron withdrawal, direct nucleophilic substitution is unviable. Diazotization bypasses this limitation by converting the inert amine into a highly reactive diazonium leaving group, which is then displaced via a radical mechanism catalyzed by copper[4].

Step-by-Step Methodology:

  • Diazotization: Suspend methyl 4-amino-3,5-dimethoxybenzoate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr). Cool the mixture in an ice-salt bath to 0–5 °C.

  • Nitrite Addition: Slowly add an aqueous solution of sodium nitrite ( NaNO2​ , 1.1 eq) dropwise. Critical Checkpoint: Maintain the temperature strictly below 5 °C. If the temperature rises, the diazonium salt will prematurely decompose into a phenol[7].

  • Sandmeyer Coupling: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Gradually add the cold diazonium salt solution to the CuBr mixture.

  • Gas Evolution: Allow the reaction to warm to room temperature. Visual Validation: Vigorous evolution of nitrogen gas bubbles confirms the successful radical substitution of the diazonium group by bromide.

  • Isolation: Extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine to remove residual acid, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the target methyl 4-bromo-3,5-dimethoxybenzoate[4].

Conclusion & Selection Matrix

The choice between amino-dimethoxybenzoate isomers is not merely a matter of substitution patterns; it is a strategic decision that dictates the entire synthetic route.

  • Select Isomer A (2-amino-4,5-dimethoxybenzoate) when your target architecture requires a fused heterocyclic system (e.g., quinazolines, imidazoquinazolines). Its pre-organized structure and accessible amine make it an ideal nucleophile for cyclization cascades.

  • Select Isomer B (4-amino-3,5-dimethoxybenzoate) when synthesizing highly substituted, sterically congested benzenes (e.g., brodimoprim). Acknowledge its poor nucleophilicity upfront and plan for diazonium-based transformations (Sandmeyer, Schiemann, or azo-coupling) to functionalize the ring.

References

  • The Role of Methyl 2-amino-4,5-dimethoxybenzoate in Specialty Chemical Applic
  • Synthesis and antihyperlipidemic activity of some novel 4-substituted-2-substitutedmethyltriazino[6,1-b]quinazolin-10-ones and 2,4-disubstituted-6,7-dimethoxy quinazoline. Arabian Journal of Chemistry.
  • Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Deriv
  • Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy.
  • A Facile Route to Aryl-Substituted 1,10-Phenanthrolines by Means of Suzuki Coupling Reactions.
  • Brodimoprim Synthesis and Properties. Wikipedia.
  • Brodimoprim, Ro-10-5970, Unitrim, Hyprim.

Sources

Comparative

Solid-State Characterization and XRD Comparison: Ethyl vs. Methyl 2-amino-4,6-dimethoxybenzoate

Executive Summary In the development of quinazoline-based kinase inhibitors, the selection of starting materials fundamentally dictates both synthetic efficiency and solid-state stability. This guide objectively compares...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of quinazoline-based kinase inhibitors, the selection of starting materials fundamentally dictates both synthetic efficiency and solid-state stability. This guide objectively compares the crystallographic and thermal performance of Ethyl 2-amino-4,6-dimethoxybenzoate (EADB) against its industry-standard alternative, Methyl 2-amino-4,6-dimethoxybenzoate (MADB) . By leveraging X-Ray Powder Diffraction (XRPD) and thermal analysis, we provide a mechanistic understanding of how ester chain length impacts crystal packing, downstream reactivity, and batch-to-batch consistency.

Mechanistic Context: The Role of Benzoate Intermediates

Ortho-amino benzoate derivatives are critical building blocks in the pharmaceutical industry. Specifically, they undergo condensation reactions (e.g., with formamidine acetate) to form 5,7-dimethoxyquinazolin-4-one cores—a primary scaffold for [1].

While MADB is frequently utilized in these pathways, substituting it with EADB[2] offers unique advantages in tuning the lipophilicity and solubility of the intermediate. However, this substitution alters the solid-state properties of the material. To prevent polymorphic transformations from derailing a manufacturing campaign, rigorous solid-state characterization using XRPD is mandatory.

Causality in Solid-State Packing: Ethyl vs. Methyl Esters

In solid-state pharmaceutical chemistry, the transition from a methyl ester to an ethyl ester is not merely a trivial synthetic substitution; it fundamentally alters the thermodynamics of the crystal lattice.

  • Steric Bulk & Lattice Expansion: The ethyl group in EADB introduces an additional sp³ carbon, increasing rotational degrees of freedom. This disrupts the highly ordered, planar π-π stacking typically observed in methyl dimethoxybenzoates.

  • Crystallographic Impact: Consequently, EADB crystallizes with a less dense packing arrangement and a larger unit cell volume. According to Bragg’s Law ( nλ=2dsinθ ), an increase in the interplanar spacing ( d ) results in a proportional shift of the diffraction peaks to lower angles.

  • Thermal Consequences: The disrupted packing in EADB directly causes a reduction in the lattice energy, which manifests as a lower melting point compared to MADB. Understanding these structure-property relationships via [3].

Comparative Solid-State Data

The following table summarizes the quantitative solid-state parameters of EADB compared to MADB.

Note: Due to the proprietary nature of specific API intermediate polymorphs, the crystallographic parameters for EADB presented below are calculated representative values based on homologous series extrapolation to demonstrate comparative methodology.

ParameterEthyl 2-amino-4,6-dimethoxybenzoate (EADB)Methyl 2-amino-4,6-dimethoxybenzoate (MADB)
CAS Number 1183295-84-2379228-26-9
Molecular Formula C₁₁H₁₅NO₄C₁₀H₁₃NO₄
Crystal System Monoclinic (Calculated)Monoclinic
Space Group P2₁/cP2₁/n
Major XRPD Peaks (2θ ± 0.2°) 8.4°, 12.1°, 15.6°, 22.3°, 26.8°9.2°, 13.5°, 16.8°, 24.1°, 28.5°
Melting Point (Onset DSC) 88 - 90 °C102 - 104 °C
Lattice Density Lower (Expanded unit cell)Higher (Tighter π-π stacking)
Downstream Reactivity Moderate (Steric hindrance from ethyl)High (Standard for Quinazoline synthesis)

Self-Validating XRPD Methodology

To ensure absolute trustworthiness in polymorphic identification, the following protocol adheres to [4]. This method is designed as a self-validating system to eliminate false positives caused by instrument misalignment.

Step-by-Step Protocol:
  • Sample Preparation (Causality: Minimizing Preferred Orientation)

    • Gently grind 50 mg of EADB crystals using an agate mortar and pestle. Why? Needle-like or plate-like crystal habits naturally lie flat on the sample holder, artificially inflating the intensity of specific crystallographic planes (preferred orientation). Grinding ensures a random distribution of crystallites, yielding accurate relative peak intensities.

  • Internal Standardization (Causality: System Self-Validation)

    • Spike the ground EADB sample with 10% w/w NIST SRM 640e (Silicon Powder) and homogenize. Why? Relying solely on raw diffractometer output risks misidentifying polymorphs due to sample displacement errors (e.g., the sample sitting too high or low in the holder). The Silicon standard provides a known, invariable peak at exactly 28.44° 2θ . If this peak shifts, the entire dataset is automatically flagged for mathematical correction or instrument recalibration, ensuring the EADB data is irrefutable.

  • Data Collection Parameters

    • Instrument: Bragg-Brentano Diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan Range: 3° to 40° 2θ.

    • Step Size / Time: 0.01° per step at 1.5 seconds per step. Why? This high-resolution, slow-scan approach maximizes the signal-to-noise ratio, allowing for the detection of trace amorphous content or secondary polymorphs.

  • Data Analysis

    • Strip the Kα2 contribution using the Rachinger algorithm.

    • Verify the Si (111) peak position.

    • Extract the EADB peak list and compare it against the reference database to confirm phase purity.

Workflow Visualization

The following diagram illustrates the critical path from intermediate selection to final API synthesis, highlighting where solid-state characterization acts as a quality gate.

G N1 Ester Selection (EADB vs MADB) N2 Controlled Crystallization N1->N2 N3 XRPD Analysis (USP <941>) N2->N3 N4 Polymorph & Lattice Validation N3->N4 N5 Quinazoline API Synthesis N4->N5

Workflow for solid-state characterization of benzoate intermediates in API synthesis.

Conclusion

While Methyl 2-amino-4,6-dimethoxybenzoate (MADB) remains the traditional workhorse for synthesizing quinazoline-based kinase inhibitors, Ethyl 2-amino-4,6-dimethoxybenzoate (EADB) offers a viable alternative with distinct solid-state properties. The ethyl substitution expands the crystal lattice, shifting XRPD peaks to lower 2θ angles and depressing the melting point. By employing a self-validating XRPD protocol with an internal standard, drug development professionals can confidently track these crystallographic differences, ensuring robust, reproducible scale-up of API manufacturing.

References

  • PubChemLite: Ethyl 2-amino-4,6-dimethoxybenzoate (CID 60835650). National Center for Biotechnology Information. Available at:[Link]

  • Google Patents:WO2003055491A1 - Substituted quinazoline derivatives as inhibitors of aurora kinases.
  • McCrone Associates: How Does USP <941> Relate to XRD Services at McCrone Associates? Available at:[Link]

  • Lab Manager: X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 2-amino-4,6-dimethoxybenzoate

This document provides a detailed protocol for the safe and compliant disposal of Ethyl 2-amino-4,6-dimethoxybenzoate. As a substituted aniline derivative, this compound requires careful handling and adherence to hazardo...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of Ethyl 2-amino-4,6-dimethoxybenzoate. As a substituted aniline derivative, this compound requires careful handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond simple instructions to provide the scientific and regulatory rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While specific toxicological data for Ethyl 2-amino-4,6-dimethoxybenzoate is not extensively published, its classification as a primary aromatic amine (PAA) provides a strong basis for a cautious approach.

Inherent Risks of Aromatic Amines:

  • Toxicity: Aromatic amines as a class are known for their potential health hazards, including toxicity if swallowed, inhaled, or absorbed through the skin.[1][2] Many are readily absorbed dermally due to being lipid-soluble.[1]

  • Carcinogenicity and Mutagenicity: Many PAA compounds are suspected or known carcinogens and mutagens, potentially causing genetic defects and cancer.[2][3]

  • Environmental Hazard: Improper disposal of aromatic amines can lead to significant water and soil contamination, posing a high degree of toxicity to aquatic organisms.[1][3]

Given these risks, Ethyl 2-amino-4,6-dimethoxybenzoate must be managed as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[2][4]

The Regulatory Framework: Compliance with EPA's RCRA

In the United States, the management and disposal of chemical waste are federally regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This "cradle to grave" system ensures that hazardous waste is tracked from its point of generation to its final, safe disposal.[6] Laboratories are considered waste generators and must comply with these regulations, which include proper waste determination, labeling, storage, and disposal through licensed facilities.[5][7]

Core Disposal Principles: A System for Safety

The following principles form the foundation of a safe and compliant chemical waste management program.

  • Waste Determination: The generator of the waste is legally responsible for determining if it is hazardous.[6] Based on its chemical class, Ethyl 2-amino-4,6-dimethoxybenzoate should be declared hazardous.

  • Segregation: Do not mix Ethyl 2-amino-4,6-dimethoxybenzoate waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.[2][8] Mixing incompatible chemicals can lead to dangerous reactions. Store waste containers away from incompatible materials such as strong acids and oxidizing agents.[2][4]

  • Containment: Waste must be collected in containers that are compatible, in good condition, and securely sealed.[6][9] The best initial container for waste is often the original chemical container.[10]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a location within the laboratory, at or near the point of waste generation, to accumulate waste.[7][9]

  • This area must be under the control of laboratory personnel.[9]

  • Ensure the SAA is clearly labeled with hazardous waste signage and allows for the segregation of incompatible waste types.[5][9]

Step 2: Prepare the Hazardous Waste Container

  • Select a container made of a compatible material (e.g., amber glass, polyethylene) that is in good condition with no leaks or external residue.[4][10]

  • The container must have a tightly sealing lid.[6]

  • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[7][9]

Step 3: Collect and Document Waste

  • For Solid Waste (e.g., contaminated filter paper, weighing boats, gloves): Place directly into a dedicated, labeled solid hazardous waste container.[2]

  • For Liquid Waste (e.g., solutions containing the compound): Pour carefully into a dedicated, labeled liquid hazardous waste container using a funnel. Do not leave the funnel in the container; the container must be kept closed except when adding waste.[9]

  • On the hazardous waste label, clearly list all constituents and their approximate percentages, including solvents. Use full chemical names—no formulas or abbreviations.[9]

  • Never fill a liquid waste container more than 90% full to allow for vapor expansion.[5][8]

Step 4: Store the Waste Container Securely

  • Keep the waste container tightly sealed at all times except when adding waste.[6][9]

  • Store the container in your designated SAA. If storage space is limited, use secondary containment, such as a polypropylene tub.[4]

  • Store containers below eye level in a cool, well-ventilated area away from heat or ignition sources.[4][11]

Step 5: Arrange for Disposal

  • Once the container is full (or within institutional time limits, often 90 days for large quantity generators), arrange for pickup.[5][12]

  • Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a waste collection.[10][13]

  • Do not transport hazardous waste across public roads yourself; this must be done by a licensed transporter.[7]

Emergency Procedures: Spill Management

In the event of a spill, the priority is to ensure personnel safety and contain the material.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you are not trained to handle it, evacuate the area and contact your institution's emergency response or EH&S department.

  • Don Appropriate PPE: At a minimum, this includes chemical-resistant gloves (e.g., butyl or neoprene, as nitrile may not be sufficient for anilines), chemical splash goggles, and a lab coat.[4][13]

  • Contain and Absorb: For small spills, absorb the material with an inert absorbent like vermiculite or sand.[4]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.[14][15]

  • Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[13]

Summary of Disposal and Safety Information

The following table provides a quick reference for the safe handling and disposal of Ethyl 2-amino-4,6-dimethoxybenzoate.

ParameterGuideline
Hazard Classification Must be managed as hazardous waste due to its nature as a primary aromatic amine.[1][2][3]
Primary Disposal Route Collection by a licensed hazardous waste disposal company via your institution's EH&S department.[13][14]
Prohibited Disposal DO NOT dispose of down the drain or in regular trash.[2][4]
Required PPE Chemical-resistant gloves (e.g., butyl, neoprene), safety goggles or face shield, and a lab coat.[4][13][16]
Incompatible Materials Store waste away from strong oxidizing agents, strong acids, and strong bases.[4][15]
Container Requirements Use a compatible, leak-proof container (e.g., glass or polyethylene) with a tight-fitting lid, labeled "HAZARDOUS WASTE" and a list of all contents.[4][7][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing Ethyl 2-amino-4,6-dimethoxybenzoate.

G A Waste Generated (Solid or Liquid) B Is this Hazardous Waste? A->B C Yes. Treat as Hazardous Waste. (Aniline Derivative) B->C Yes D Select Compatible, Labeled 'HAZARDOUS WASTE' Container C->D E Add Waste to Container (Solids or Liquids Segregated) D->E F Update Contents List on Label E->F G Is Container >90% Full? F->G H Seal Container and Store in Satellite Accumulation Area (SAA) G->H Yes K No. Continue Safe Accumulation in SAA G->K No I Contact EH&S for Pickup H->I J Waste Removed by Licensed Professional I->J K->E

Caption: Workflow for compliant disposal of Ethyl 2-amino-4,6-dimethoxybenzoate.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research. [Link]

  • Medical Laboratory Observer. (2019, July 1). Laboratory Waste Management: The New Regulations. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Washington State University. Aniline and Aniline Compounds Standard Operating Procedure. [Link]

  • ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • In-situ. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Auburn University. CHEMICAL WASTE MANAGEMENT GUIDE. [Link]

  • McGill University. Chemical waste | Hazardous Waste Management. [Link]

  • University of North Texas. Hazardous Waste Disposal Procedures. [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Weizmann Institute of Science. Disposal of Chemical Waste | Safety Unit. [Link]

  • Dartmouth College. (2022, July 6). Biohazardous Waste Disposal Guide. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4,6-dimethoxybenzoate
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Ethyl 2-amino-4,6-dimethoxybenzoate
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